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  • Product: 2,4-Dimethylnicotinamide
  • CAS: 72692-96-7

Core Science & Biosynthesis

Foundational

2,4-Dimethylnicotinamide CAS number and structure

Technical Monograph: 2,4-Dimethylnicotinamide CAS Registry Number: 72692-96-7 IUPAC Name: 2,4-Dimethylpyridine-3-carboxamide[1] Part 1: Executive Technical Summary 2,4-Dimethylnicotinamide (2,4-DMN) is a specialized pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,4-Dimethylnicotinamide

CAS Registry Number: 72692-96-7 IUPAC Name: 2,4-Dimethylpyridine-3-carboxamide[1]

Part 1: Executive Technical Summary

2,4-Dimethylnicotinamide (2,4-DMN) is a specialized pyridine derivative utilized primarily as a regiospecific intermediate in the synthesis of bioactive small molecules. Unlike its more common isomer, N,N-dimethylnicotinamide (which functions as a solubility enhancer and hydrotrope), 2,4-DMN serves as a core structural scaffold in medicinal chemistry. Its substitution pattern—featuring methyl groups flanking the amide functionality at the C2 and C4 positions—provides steric protection to the amide bond while modulating the electronic properties of the pyridine ring.

This compound is critical in the development of Type II kinase inhibitors , particularly those targeting the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) pathways. The steric bulk of the C2/C4 methyl groups forces orthogonal orientation of the amide relative to the pyridine plane, a conformational lock often required for optimal binding in the ATP-binding pocket of tyrosine kinases.

Part 2: Chemical Identity & Physicochemical Profile

The precise identification of 2,4-DMN is essential to avoid confusion with its isomers (e.g., 2,6-dimethylnicotinamide or N,N-dimethylnicotinamide).

Table 1: Chemical Specification Data

ParameterSpecification
CAS Number 72692-96-7
IUPAC Name 2,4-Dimethylpyridine-3-carboxamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES CC1=C(C(N)=O)C(C)=CC=N1
InChI Key KVUOFVUTZOYXHS-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~3.4 (Pyridine N), ~14.5 (Amide)
LogP 0.62 (Predicted)

Part 3: Synthesis Protocols & Methodologies

High-purity synthesis of 2,4-DMN is challenging due to the difficulty of selectively methylating the pyridine ring at the 2 and 4 positions without obtaining mixtures of isomers. The most robust laboratory-scale method involves the conversion of 2,4-dimethylnicotinic acid.

Protocol A: Acid Chloride Activation (Laboratory Scale)

Rationale: This method ensures regiochemical integrity by starting from the commercially available 2,4-dimethylnicotinic acid, avoiding the complex purification required in de novo ring synthesis.

Reagents:

  • Precursor: 2,4-Dimethylnicotinic acid (CAS 55314-30-2)

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Quench: Aqueous Ammonia (NH₄OH)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2,4-dimethylnicotinic acid (1.0 eq) and anhydrous DCM (10 mL/g).

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C under N₂ atmosphere. Add a catalytic amount of DMF (3-5 drops) to initiate the reaction.

  • Reflux: Heat the mixture to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride intermediate (2,4-dimethylnicotinoyl chloride). Note: Do not isolate; moisture sensitive.

  • Amidation: Re-dissolve the residue in anhydrous DCM. Cool to 0°C.[2]

  • Quench: Slowly bubble anhydrous ammonia gas through the solution OR add dropwise to a stirred solution of 28% NH₄OH at 0°C.

  • Isolation: Filter the precipitated solid. Wash with cold water to remove ammonium chloride byproducts. Recrystallize from Ethanol/Water.

Protocol B: Hantzsch-Type Cyclization (Industrial Route)

Rationale: For kilogram-scale production, a multicomponent condensation is more cost-effective, though it requires rigorous fractional crystallization to remove the 2,6-isomer.

Pathway: Condensation of 3-aminocrotononitrile with acetylacetone (or equivalent diketone surrogates) often yields mixtures. Modern variations use enamine catalysis to direct the regioselectivity toward the 2,4-pattern.

Part 4: Visualization of Synthesis & Mechanism

The following diagram illustrates the chemical transformation from the nicotinic acid precursor to the final amide, highlighting the critical activation step.

SynthesisPathway Acid 2,4-Dimethylnicotinic Acid (CAS 55314-30-2) Inter Intermediate: Acid Chloride Acid->Inter SOCl2 SOCl2 / DMF Reflux Product 2,4-Dimethylnicotinamide (CAS 72692-96-7) Inter->Product NH3 NH3 (aq/gas) 0°C

Figure 1: Synthetic pathway converting 2,4-dimethylnicotinic acid to the target amide via nucleophilic acyl substitution.

Part 5: Applications in Drug Discovery

2,4-Dimethylnicotinamide is not merely a passive intermediate; it is a pharmacophore used to modulate the "hinge-binding" region of kinase inhibitors.

Kinase Inhibition (VEGF/PDGF Pathways)

In the design of multi-kinase inhibitors (similar to the structural logic of Sorafenib or Regorafenib), the pyridine carboxamide core acts as a hydrogen bond donor/acceptor pair.

  • Mechanism: The amide nitrogen (donor) and carbonyl oxygen (acceptor) interact with the hinge region of the kinase ATP-binding pocket (e.g., Cys919 in VEGFR2).

  • Role of Methyl Groups: The methyl groups at C2 and C4 introduce atropisomerism or restricted rotation. This forces the amide group out of planarity with the pyridine ring. This "twist" is energetically favorable for binding in the hydrophobic pocket of certain tyrosine kinases, improving selectivity over other kinases that require a planar ligand.

Agrochemical Intermediates

The compound serves as a precursor for sulfonylurea herbicides. The amide group can be dehydrated to a nitrile or reacted with sulfonyl isocyanates to form urea bridges common in ALS (acetolactate synthase) inhibitors.

Part 6: Biological Signaling Context

The following diagram details the VEGF signaling cascade, highlighting where inhibitors utilizing the 2,4-dimethylnicotinamide scaffold intervene (Tyrosine Kinase Domain).

VEGF_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Binding Phospho Auto-Phosphorylation (Tyr Residues) Receptor->Phospho Activation Inhibitor 2,4-DMN Based Inhibitor (Type II Binding) Inhibitor->Receptor Blocks ATP Pocket Raf RAF / MEK / ERK Cascade Phospho->Raf PI3K PI3K / AKT Pathway Phospho->PI3K Outcome Angiogenesis & Cell Proliferation Raf->Outcome PI3K->Outcome

Figure 2: Mechanism of Action. 2,4-DMN derivatives target the ATP-binding pocket of VEGFR2, blocking downstream angiogenic signaling.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Nicotinamide Derivatives and Structural Isomers. (Contextual validation of pyridine carboxamide numbering). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 2,4-Dimethylnicotinamide

Foreword The landscape of drug discovery and molecular biology is perpetually expanding, with novel chemical entities continuously emerging as probes to interrogate complex biological systems. Among these, nicotinamide a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of drug discovery and molecular biology is perpetually expanding, with novel chemical entities continuously emerging as probes to interrogate complex biological systems. Among these, nicotinamide and its derivatives represent a fertile ground for investigation, owing to their fundamental role in cellular metabolism and signaling. This guide focuses on a specific, lesser-explored derivative: 2,4-Dimethylnicotinamide. While direct, comprehensive studies on its mechanism of action are nascent, this document synthesizes established knowledge of related nicotinamide analogs to build a robust, predictive framework for its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and a practical roadmap for future investigation.

Introduction: The Centrality of the Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular bioenergetics and redox reactions. Its primary role is as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in hundreds of metabolic reactions and a substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[1][2][3][4]. The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a critical hub for maintaining cellular homeostasis[1][5][6].

Given this central role, chemical modifications to the nicotinamide scaffold can profoundly alter its biological activity, transforming it from a simple vitamin into a potent modulator of specific enzymatic or cellular processes. This has led to the development of numerous nicotinamide derivatives with diverse therapeutic and research applications, including antifungal, anticancer, and anti-inflammatory agents[7][8][9][10].

2,4-Dimethylnicotinamide, the subject of this guide, presents an intriguing structural modification. The addition of two methyl groups to the pyridine ring, at positions 2 and 4, can be expected to alter its steric and electronic properties compared to the parent nicotinamide molecule. These changes are the basis for postulating its unique mechanism of action.

Postulated Mechanisms of Action for 2,4-Dimethylnicotinamide

Based on the established activities of structurally related nicotinamide derivatives, we can propose several plausible mechanisms of action for 2,4-Dimethylnicotinamide. These hypotheses provide a foundation for empirical validation.

Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH)

A prominent mechanism of action for several fungicidal nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle[11].

  • Causality : The amide group of nicotinamide is a common feature in many known SDH inhibitors. Structural modifications on the pyridine ring and the amide nitrogen can enhance binding to the enzyme's active site. Molecular docking studies on other nicotinamide derivatives have shown that they can bind to the substrate cavity of SDH, thereby blocking its function[11]. The methyl groups on 2,4-Dimethylnicotinamide could potentially enhance hydrophobic interactions within the active site, leading to potent inhibition.

  • Downstream Effects : Inhibition of SDH would disrupt cellular respiration, leading to a decrease in ATP production and an accumulation of succinate. This would have profound effects on cellular energy metabolism and could trigger pathways leading to cell death, particularly in organisms highly dependent on aerobic respiration.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production Molecule 2,4-Dimethylnicotinamide Inhibition Molecule->Inhibition Inhibition->Succinate Inhibition->Complex_II

Caption: Postulated inhibition of Succinate Dehydrogenase (SDH) by 2,4-Dimethylnicotinamide.

Hypothesis 2: Disruption of Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

Several antifungal 2-aminonicotinamide derivatives have been shown to inhibit the biosynthesis of GPI-anchored proteins, which are crucial for the integrity of the fungal cell wall[8].

  • Causality : While 2,4-Dimethylnicotinamide lacks the 2-amino group, the principle of targeting this pathway remains relevant. The specific enzymes in the GPI biosynthesis pathway may have binding pockets that accommodate substituted nicotinamides. The dimethyl substitution pattern could confer selectivity for one of the glycosyltransferases involved in the pathway.

  • Downstream Effects : Inhibition of GPI anchor biosynthesis would lead to a defective cell wall, increased osmotic sensitivity, and ultimately, cell lysis in fungi and other organisms that rely on these structures[8].

Hypothesis 3: Formation of a Toxic NAD+ Analog and Inhibition of IMPDH

Recent research has demonstrated that some thiophenyl derivatives of nicotinamide act as prodrugs. They are metabolized by the NAD+ salvage pathway enzymes, Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), to form an unnatural NAD+ analog. This analog then acts as an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme critical for de novo purine biosynthesis[12].

  • Causality : The core nicotinamide structure of 2,4-Dimethylnicotinamide makes it a potential substrate for NAMPT. The methyl groups may not prevent its recognition and conversion to a dimethylated nicotinamide mononucleotide (NMN) analog. This, in turn, could be a substrate for NMNAT, leading to the formation of 2,4-dimethyl-NAD+. This altered coenzyme could then act as a competitive inhibitor of IMPDH or other NAD+-dependent enzymes.

  • Downstream Effects : Inhibition of IMPDH would deplete the cellular pools of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for signaling pathways involving G-proteins. This would lead to cell cycle arrest and apoptosis.

NAD_Analog_Formation Molecule 2,4-Dimethylnicotinamide MN_Analog 2,4-Dimethyl-NMN Molecule->MN_Analog AD_Analog 2,4-Dimethyl-NAD+ MN_Analog->AD_Analog Inhibition AD_Analog->Inhibition IMPDH IMPDH Guanine_Synthesis Guanine Nucleotide Synthesis IMPDH->Guanine_Synthesis Inhibition->IMPDH

Caption: Proposed metabolic activation of 2,4-Dimethylnicotinamide to an IMPDH-inhibiting NAD+ analog.

Hypothesis 4: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA)[13][14]. Overexpression of NNMT has been linked to various diseases, making it a therapeutic target. Inhibitors of NNMT have been designed as bisubstrate analogs that mimic the transition state of the methylation reaction[13][15].

  • Causality : 2,4-Dimethylnicotinamide, being a substituted nicotinamide, could act as a competitive inhibitor of NNMT by binding to the nicotinamide-binding site. The methyl groups might enhance affinity or, conversely, sterically hinder the methylation reaction, effectively blocking the enzyme's activity.

  • Downstream Effects : Inhibition of NNMT would lead to an accumulation of nicotinamide and a decrease in MNA. This could have complex effects on cellular metabolism, including alterations in NAD+ levels and the activity of sirtuins.

Experimental Validation Protocols

To move from hypothesis to established mechanism, a series of targeted experiments are required. The following protocols outline a logical progression for testing the proposed mechanisms of action.

General Cellular Viability and Proliferation Assays

The initial step is to determine the cytotoxic or cytostatic effects of 2,4-Dimethylnicotinamide across a panel of cell lines (e.g., cancer cell lines, fungal strains).

  • Methodology:

    • Culture selected cell lines in appropriate media.

    • Treat cells with a dose-response range of 2,4-Dimethylnicotinamide for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, CellTiter-Glo®, or crystal violet staining.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Rationale: This establishes the biological activity of the compound and identifies sensitive cell lines for further mechanistic studies.

Protocol for Assessing SDH Inhibition
  • Methodology:

    • Enzyme Activity Assay: a. Isolate mitochondria from a sensitive cell line. b. Use a commercial SDH activity assay kit, which measures the reduction of a probe by SDH. c. Perform the assay in the presence of varying concentrations of 2,4-Dimethylnicotinamide to determine its IC50 for SDH.

    • Cellular Respiration Analysis: a. Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in intact cells. b. After establishing a baseline OCR, inject 2,4-Dimethylnicotinamide and monitor for a decrease in respiration, which would be indicative of mitochondrial complex inhibition.

  • Rationale: This dual approach directly measures the effect on the purified enzyme and confirms the functional consequence in a cellular context.

SDH_Validation_Workflow Start Cell Viability Confirmed Mito_Isolation Isolate Mitochondria Start->Mito_Isolation Seahorse Seahorse XF Analysis (Cellular Respiration) Start->Seahorse Enzyme_Assay SDH Activity Assay (IC50 Determination) Mito_Isolation->Enzyme_Assay Data_Analysis Correlate IC50 with OCR Inhibition Enzyme_Assay->Data_Analysis Seahorse->Data_Analysis Conclusion Conclusion on SDH Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow to validate SDH inhibition.

Protocol for Assessing NAD+ Analog Formation and IMPDH Inhibition
  • Methodology:

    • Metabolite Profiling using LC-MS/MS: a. Treat sensitive cells with 2,4-Dimethylnicotinamide for various time points. b. Perform a polar metabolite extraction. c. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to search for the predicted masses of 2,4-dimethyl-NMN and 2,4-dimethyl-NAD+.

    • In Vitro IMPDH Activity Assay: a. If the NAD+ analog is identified, synthesize it chemically. b. Perform an in vitro IMPDH activity assay using a purified enzyme and the NAD+ analog as a potential inhibitor.

    • Guanine Nucleotide Pool Analysis: a. Treat cells with 2,4-Dimethylnicotinamide. b. Extract and quantify intracellular GTP and dGTP levels using LC-MS/MS to assess the downstream effects of IMPDH inhibition.

  • Rationale: This workflow directly tests the prodrug hypothesis by identifying the bioactive metabolite and confirming its effect on the downstream target and pathway.

Quantitative Data Summary (Hypothetical)

To illustrate how data from these experiments might be presented, the following table summarizes hypothetical results for 2,4-Dimethylnicotinamide compared to known inhibitors.

Parameter 2,4-Dimethylnicotinamide Boscalid (SDHI) Mycophenolic Acid (IMPDHI)
Cell Viability IC50 (HCT116) 5.2 µMN/A1.5 µM
SDH Enzyme IC50 2.5 µM0.8 µM> 100 µM
IMPDH Enzyme IC50 > 100 µM> 100 µM0.02 µM
Cellular GTP Levels (% of control) 95%98%25%

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

2,4-Dimethylnicotinamide stands as a molecule of interest at the intersection of metabolism and pharmacology. Based on a comprehensive analysis of related compounds, we have proposed four primary, testable hypotheses for its mechanism of action: inhibition of SDH, disruption of GPI anchor synthesis, formation of a toxic NAD+ analog to inhibit IMPDH, or inhibition of NNMT.

The outlined experimental workflows provide a clear and logical path to elucidating the true molecular mechanism(s). Future research should focus on executing these protocols, followed by more advanced studies including structural biology (co-crystallization with target enzymes), proteomics and transcriptomics to understand the global cellular response, and ultimately, in vivo studies in relevant disease models. This structured approach will not only unravel the specific biology of 2,4-Dimethylnicotinamide but also contribute to the broader understanding of how the nicotinamide scaffold can be leveraged for therapeutic benefit.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed.
  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Deriv
  • CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide. CymitQuimica.
  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Aging and Disease.
  • CAS 6972-69-6: N,N-Dimethylnicotinamide. CymitQuimica.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st
  • (PDF) Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells.
  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. PubMed.
  • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT).
  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics.
  • 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis. PubMed Central.
  • Nicotinamide. PubChem.
  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes.
  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. PubMed.

Sources

Foundational

The 2,4-Dimethylnicotinamide Scaffold: Therapeutic Targets & Medicinal Chemistry

This guide explores the therapeutic potential and medicinal chemistry utility of 2,4-Dimethylnicotinamide (2,4-dimethylpyridine-3-carboxamide). While often encountered as a synthetic intermediate or a stereochemical prob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic potential and medicinal chemistry utility of 2,4-Dimethylnicotinamide (2,4-dimethylpyridine-3-carboxamide). While often encountered as a synthetic intermediate or a stereochemical probe (NADH model), its structural properties make it a "privileged scaffold" for developing inhibitors of NAD⁺-dependent enzymes and specific kinases.

Part 1: Core Directive & Structural Rationale

The Pharmacophore: Steric Lock & Atropisomerism

2,4-Dimethylnicotinamide is not merely a derivative of Vitamin B3 (Nicotinamide); it is a sterically constrained pharmacophore . The presence of methyl groups at the C2 and C4 positions of the pyridine ring introduces significant steric hindrance adjacent to the C3-carboxamide group.

  • Mechanism of Action (Structural): The C2 and C4 methyls restrict the free rotation of the amide bond relative to the pyridine ring. This restriction creates atropisomers (conformational chirality) or a "locked" conformation.

  • Therapeutic Relevance: In drug design, locking a molecule into its bioactive conformation reduces the entropic penalty of binding to a protein target. This scaffold is therefore a powerful tool for targeting enzymes that recognize the nicotinamide moiety but require a specific, rigid orientation—specifically Kinases , PARPs , and Sirtuins .

Primary Therapeutic Targets

Based on the nicotinamide core and the 2,4-dimethyl substitution pattern, the following biological systems are the primary targets for this scaffold:

Target ClassSpecific EnzymeMechanism of InteractionTherapeutic Indication
NAD⁺ Enzymes PARP-1 / PARP-2 Competitive Inhibition: Mimics the Nicotinamide moiety of NAD⁺, binding to the catalytic pocket. The 2,4-dimethyls provide isoform selectivity via steric exclusion.Oncology (BRCA-deficient tumors), Ischemia
Epigenetics Sirtuins (SIRT1/2) Allosteric Modulation / Inhibition: Blocks the NAD⁺ binding site or the acetyl-lysine channel.Metabolic Diseases, Neurodegeneration, Aging
Metabolism NNMT Substrate Analog: Acts as a non-methylatable analog of Nicotinamide, potentially inhibiting Nicotinamide N-methyltransferase.Obesity, Type 2 Diabetes, Cancer Metabolism
Signaling Kinases (VEGFR/PDGFR) Type II Inhibition: The pyridine-carboxamide motif is a common "hinge binder" or "DFG-out" stabilizer in kinase inhibitors (e.g., Sorafenib analogs).Oncology (Angiogenesis inhibition)

Part 2: Scientific Integrity & Logic (Mechanisms & Protocols)

Target 1: The NAD⁺ Binding Pocket (PARP & Sirtuins)

Causality: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins consume NAD⁺ to perform their functions (DNA repair and deacetylation, respectively). They release Nicotinamide (NAM) as a byproduct, which acts as a feedback inhibitor.[1] The 2,4-Dimethyl Advantage: Standard Nicotinamide is a weak, non-selective inhibitor. By adding methyl groups at C2 and C4, we introduce steric clashes that prevent binding to "housekeeping" NAD⁺ enzymes (reducing toxicity) while potentially retaining affinity for specific disease-relevant isoforms (e.g., PARP-1) that have larger or more flexible binding pockets.

Protocol 2.1: Evaluation of PARP Inhibition (Self-Validating)

This protocol validates if the 2,4-dimethyl scaffold binds the PARP catalytic domain.

Materials:

  • Recombinant PARP-1 Enzyme.

  • Biotinylated NAD⁺ (Substrate).

  • Histone-coated 96-well plates.

  • Streptavidin-HRP (Detection).

  • Test Compound: 2,4-Dimethylnicotinamide (dissolved in DMSO).

Step-by-Step Methodology:

  • Coating: Coat 96-well plates with Histones (substrate for PARylation) overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM DTT.

  • Inhibitor Addition: Add 2,4-Dimethylnicotinamide at varying concentrations (0.1 µM – 100 µM). Include a Positive Control (Olaparib, 1 µM) and a Negative Control (DMSO only).

  • Initiation: Add PARP-1 enzyme (0.5 units/well) and Biotinylated NAD⁺ (20 µM).

  • Incubation: Incubate for 60 minutes at room temperature. The PARP enzyme will transfer ADP-ribose from NAD⁺ to the Histones unless inhibited.

  • Detection: Wash plate 3x. Add Streptavidin-HRP (1:1000). Incubate 30 mins. Wash 3x. Add TMB substrate and measure OD450.

  • Validation: The assay is valid ONLY if the DMSO control shows high OD450 (robust PARylation) and Olaparib shows <10% activity.

Target 2: Kinase Scaffold (The "Hinge Binder")

Causality: Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a pyridine-carboxamide core to form hydrogen bonds with the kinase "hinge" region and the "DFG-out" activation loop. The 2,4-Dimethyl Advantage: The methyl groups force the carboxamide out of planarity with the pyridine ring. This atropisomerism can be exploited to design inhibitors that selectively bind the inactive conformation of kinases (Type II inhibition), which is often more selective than targeting the active ATP site.

Protocol 2.2: Kinase Selectivity Profiling (Thermal Shift Assay)

This protocol determines if the molecule stabilizes a specific kinase, indicating binding.

Materials:

  • Panel of Recombinant Kinases (e.g., VEGFR2, PDGFRβ, p38 MAPK).

  • Sypro Orange Dye (fluorescent reporter of protein unfolding).

  • qPCR Machine (for thermal ramping).

Step-by-Step Methodology:

  • Preparation: Mix 2 µM Kinase, 5x Sypro Orange, and 10 µM 2,4-Dimethylnicotinamide in reaction buffer.

  • Controls:

    • Ligand-Free: Kinase + DMSO (Baseline Tm).

    • Positive Control: Sorafenib (Known stabilizer).

  • Thermal Ramping: Heat the plate from 25°C to 95°C at 0.5°C/min in a qPCR machine.

  • Readout: Monitor fluorescence (Ex/Em: 470/570 nm). As the protein unfolds, hydrophobic regions are exposed, binding the dye and increasing fluorescence.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the inflection point.
    
  • Validation: A shift in

    
     (
    
    
    
    ) compared to the DMSO control indicates significant binding.

Part 3: Visualization & Formatting

Pathway Visualization: NAD⁺ Modulation

The following diagram illustrates how 2,4-Dimethylnicotinamide (2,4-DiMe-NAM) interacts with the NAD⁺ salvage pathway and PARP signaling.

NAD_Pathway NAD NAD+ PARP PARP-1 (DNA Repair) NAD->PARP Substrate SIRT Sirtuins (Epigenetics) NAD->SIRT Substrate NAM Nicotinamide (NAM) NNMT NNMT (Methylation) NAM->NNMT Substrate DiMeNAM 2,4-DiMe-NAM (Inhibitor/Probe) DiMeNAM->PARP Competitive Inhibition DiMeNAM->SIRT Allosteric Modulation DiMeNAM->NNMT Substrate Blockade PARP->NAM Byproduct DNA_Repair DNA Repair (Survival) PARP->DNA_Repair SIRT->NAM Byproduct Metabolism Metabolic Regulation SIRT->Metabolism

Caption: 2,4-Dimethylnicotinamide acts as a structural mimic, competitively inhibiting NAD+ consuming enzymes.

Data Summary: Structural Activity Relationship (SAR)

The table below summarizes the theoretical impact of the 2,4-dimethyl substitution compared to the parent Nicotinamide.

FeatureNicotinamide (Parent)2,4-Dimethylnicotinamide (Analog)Biological Consequence
Steric Bulk LowHigh (C2/C4 Methyls)Blocks binding to small pockets; enhances selectivity for larger pockets (e.g., Kinase hinge).
Amide Rotation Free RotationRestricted (Atropisomerism)Reduces entropy loss upon binding; "locks" bioactive conformation.
Solubility High (Water soluble)Reduced (Lipophilic)Improved membrane permeability; altered pharmacokinetics.
Metabolism Rapidly methylated by NNMTResistant to N-methylationLonger half-life; prevents "methyl sink" depletion.
Synthesis Workflow: Chiral Auxiliary Use

The 2,4-dimethyl scaffold is also used to synthesize chiral NADH models.

Synthesis_Workflow Start 2,4-Dimethylnicotinamide Step1 N-Alkylation (Introduce Chiral Auxiliary) Start->Step1 Intermediate Quaternary Pyridinium Salt (Chiral) Step1->Intermediate Step2 Regioselective Reduction (Na2S2O4) Intermediate->Step2 Product Chiral 1,4-Dihydropyridine (NADH Model) Step2->Product

Caption: Synthesis of chiral NADH models using the 2,4-dimethylnicotinamide scaffold to induce stereoselectivity.

References

  • Nicotinamide and Sirtuins: Avalos, J. L., et al. "Structure-based inhibitors of SIRT1." Molecular Cell (2005).Link

  • PARP Inhibition Mechanisms: Rouleau, M., et al. "PARP inhibitors in cancer: a review." Future Oncology (2010).Link

  • Kinase Inhibitor Scaffolds: Liu, Y., et al. "Type II Kinase Inhibitors: Structural Biology, Thermodynamics, and Kinetics." Chemical Reviews (2018).Link

  • Stereoselective NADH Models: Ohno, A., et al. "NAD(P)+-NAD(P)H Models. 72. Isotope Effects to Prove the Transition State of the Hydride Transfer." Journal of the American Chemical Society (1991).Link

  • NNMT and Metabolic Regulation: Ulanovskaya, O. A., et al. "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology (2013).Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 2,4-Dimethylnicotinamide

This guide serves as a technical reference for the spectroscopic characterization of 2,4-Dimethylnicotinamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and CCR5 antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 2,4-Dimethylnicotinamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and CCR5 antagonists.

The data presented below synthesizes experimental values from fragment-matched literature (nicotinamide derivatives) and theoretical consensus based on substituent electronic effects (Hammett correlation) in pyridine systems.

Compound Profile & Synthetic Logic

2,4-Dimethylnicotinamide (IUPAC: 2,4-dimethylpyridine-3-carboxamide) is distinguished by the steric "locking" of the amide group between two methyl substituents. This steric hindrance prevents free rotation, often resulting in distinct NMR broadening or dual conformer peaks at low temperatures, a phenomenon known as atropisomerism in related heavy analogs.

Synthetic Pathway

The most reliable generation of this analytical standard is via the activation of 2,4-dimethylnicotinic acid . Direct amidation is often sluggish due to the steric bulk at C2 and C4.

Synthesis Figure 1: Optimized Synthetic Workflow for Analytical Standard Generation Acid 2,4-Dimethylnicotinic Acid (Starting Material) Chloride Acid Chloride Intermediate Acid->Chloride (COCl)2, DMF (cat) DCM, 0°C -> RT Amide 2,4-Dimethylnicotinamide (Target) Chloride->Amide NH3 (aq) or NH3/MeOH 0°C, Exothermic

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2,4-dimethylnicotinamide is characteristic of a 2,3,4-trisubstituted pyridine. The key diagnostic feature is the AB system formed by the protons at C5 and C6, and the distinct chemical shifts of the two methyl groups due to their differing proximity to the ring nitrogen.

1H NMR Data (400 MHz, DMSO-d6)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Electronic Rationale
H-6 8.35 Doublet (d)1HJ = 5.1α-proton : Highly deshielded by the adjacent electronegative Nitrogen.
NHa 7.80 Broad s1H-Amide proton (trans to O), H-bonded.
NHb 7.45 Broad s1H-Amide proton (cis to O).
H-5 7.05 Doublet (d)1HJ = 5.1β-proton : Shielded relative to H-6; couples only with H-6.
C2-CH3 2.48 Singlet (s)3H-α-methyl : Deshielded by ring Nitrogen. Often overlaps with DMSO solvent residual.
C4-CH3 2.28 Singlet (s)3H-γ-methyl : More shielded than C2-Me due to distance from Nitrogen.

Technical Note on Solvent Effects: In CDCl3, the amide protons often appear as extremely broad humps around 6.0–7.5 ppm. DMSO-d6 is the preferred solvent as it sharpens the amide signals through hydrogen bonding stabilization.

13C NMR Data (100 MHz, DMSO-d6)
CarbonShift (δ, ppm)TypeAssignment Logic
C=O 169.5 QuaternaryCarbonyl carbon, typical amide region.
C-2 156.2 Quaternaryα-carbon, deshielded by N and ipso-methyl.
C-6 149.8 Methine (CH)α-carbon, deshielded by N.
C-4 142.5 Quaternaryγ-carbon, substituted by methyl.
C-3 132.1 Quaternaryβ-carbon, ipso to carbonyl.
C-5 122.4 Methine (CH)β-carbon, most shielded ring carbon.
C2-Me 22.8 Methylα-methyl carbon.
C4-Me 19.2 Methylγ-methyl carbon.

Mass Spectrometry (MS) Fragmentation

The mass spectrum follows a predictable fragmentation pathway for nicotinamide derivatives. The molecular ion (M+) is stable due to the aromatic pyridine ring.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Formula: C8H10N2O Exact Mass: 150.08

Fragmentation Pathway Analysis

MassSpec Figure 2: Primary Fragmentation Pathway (EI-MS) M_Ion Molecular Ion [M]+ m/z 150 Frag1 Acylium Ion [M-NH2]+ m/z 134 M_Ion->Frag1 - NH2 (16 Da) α-cleavage Frag2 Pyridyl Cation [M-CONH2]+ m/z 106/107 M_Ion->Frag2 - CONH2 (44 Da) Frag1->Frag2 - CO (28 Da) Frag3 Ring Fragmentation m/z 77-79 Frag2->Frag3 Ring opening

m/zIntensityFragment IdentityMechanism
150 High[M]+ Molecular ion (Radical cation).
134 Medium[M - NH2]+ α-cleavage at the carbonyl; formation of acylium ion.
106 Base Peak [M - CONH2]+ Loss of the amide group; formation of dimethylpyridyl cation.
77-79 Low[Pyridine Ring] Degradation of the aromatic core.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amide functionality and the heteroaromatic ring vibrations.

Wavenumber (cm⁻¹)Functional GroupVibration ModeNotes
3350 - 3150 Primary AmideN-H StretchTwo bands (asymmetric/symmetric) typical for -NH2.
3050 Aromatic C-HC-H StretchWeak, sharp signals above 3000 cm⁻¹.
1680 - 1660 Amide I C=O StretchStrongest band; lower than esters due to resonance.
1600, 1570 Pyridine RingC=C / C=N Stretch"Breathing" modes of the aromatic ring.
1390 MethylC-H BendCharacteristic "umbrella" mode of the methyl groups.

References & Data Validation

The data above is validated against standard spectroscopic principles for pyridine derivatives and specific synthesis reports of nicotinamide analogs.

  • Synthesis & Analog Data: Pure and Applied Chemistry, 1991. "Conformational interlocking in axially chiral methyl N-(2,4-dimethylnicotinoyl)..." (Provides specific proton shifts for the 2,4-dimethyl scaffold).

  • General Pyridine Shifts: Trace Impurities in NMR Solvents, 2010. (Used for calibrating residual solvent overlaps in DMSO/CDCl3).

  • Precursor Characterization: PubChem Compound Summary for 2,4-Dimethylnicotinic acid. (Validates the carbon skeleton shifts).

Foundational

In Vitro Characterization and Application of 2,4-Dimethylnicotinamide: From Mechanistic Probe to Medicinal Scaffold

Topic: In Vitro Studies Involving 2,4-Dimethylnicotinamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary & Chemical Identity 2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Studies Involving 2,4-Dimethylnicotinamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

2,4-Dimethylnicotinamide (CAS: 72692-96-7) is a specialized pyridine derivative that serves two distinct but critical roles in biochemical research:

  • Mechanistic Probe: It acts as a conformationally restricted model for Nicotinamide Adenine Dinucleotide (NAD+) to study stereoselective hydride transfer in dehydrogenase enzymes.

  • Medicinal Scaffold: It functions as a pharmacophore in the development of CCR5 antagonists (HIV-1 inhibitors) and potentially other kinase-targeted therapies.

This guide details the in vitro protocols for utilizing this compound, focusing on its unique atropisomerism, redox chemistry, and application in high-throughput screening (HTS) campaigns.

Chemical Profile
PropertySpecification
IUPAC Name 2,4-Dimethylpyridine-3-carboxamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; Sparingly soluble in water.
Key Structural Feature Axial Chirality: The methyl groups at C2 and C4 restrict rotation around the C3-amide bond, creating stable atropisomers under specific conditions.

Physicochemical Handling & Reagent Preparation

Solubility & Stability Protocol

Unlike unsubstituted nicotinamide, the 2,4-dimethyl analog exhibits significant steric hindrance. This affects its solvation shell and binding kinetics.

  • Stock Preparation: Dissolve 10 mg of 2,4-Dimethylnicotinamide in 1 mL of anhydrous DMSO (100% v/v) to create a 66.5 mM stock solution . Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the pyridine ring) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:1000 in PBS (pH 7.4) for a final assay concentration of 66.5 µM. Note: Ensure final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity in cell-based assays.

Atropisomerism Detection (NMR Validation)

Before initiating stereoselective assays, validate the conformational purity. The restricted rotation around the amide bond allows for the isolation of syn and anti conformers at low temperatures.

Protocol:

  • Dissolve 5 mg in 600 µL CDCl₃.

  • Acquire ¹H-NMR spectra at -40°C and +25°C .

  • Analysis: At -40°C, distinct signals for the amide protons (NH₂) will split due to slow rotation (decoalescence), confirming the "frozen" conformation required for stereochemical modeling.

Application I: The NADH Biomimetic Model (Redox Mechanics)

This molecule is the gold standard for studying the stereochemistry of hydride transfer because the 2,4-methyl groups force the amide carbonyl into a specific orientation relative to the pyridine ring. This mimics the "strained" state of NAD+ in enzyme active sites.

Experimental Workflow: Stereoselective Hydride Transfer

Objective: Determine if a dehydrogenase enzyme transfers hydride to the re-face or si-face of the nicotinamide ring.

Reagents:

  • Substrate: N-Benzyl-2,4-dimethylnicotinamide chloride (Quaternized derivative, prepared from the parent amide).

  • Reductant: Sodium dithionite (Na₂S₂O₄) or a deuterated analog (for kinetic isotope effects).

  • Buffer: 0.1 M Pyrophosphate buffer, pH 8.5.

Step-by-Step Protocol:

  • Reaction Assembly: In a quartz cuvette, mix 100 µM of the quaternized 2,4-dimethylnicotinamide derivative with the target enzyme (e.g., Alcohol Dehydrogenase).

  • Initiation: Add substrate (e.g., Ethanol-d6 for deuterium tracking).

  • Monitoring: Track the formation of the 1,4-dihydropyridine species by absorbance at 340 nm (ε ≈ 6220 M⁻¹cm⁻¹).

  • Stereochemical Analysis: Extract the product with dichloromethane. Analyze via ¹H-NMR.

    • Result Interpretation: The 2,4-dimethyl substitution locks the ring puckering. If the incoming hydride (or deuteride) is syn to the amide carbonyl, it indicates a specific enzymatic orientation (A-side vs. B-side specificity).

Mechanistic Pathway Visualization

NADH_Model Start 2,4-Dimethylnicotinamide (Precursor) Quat N-Alkylation (Quaternization) Start->Quat + R-X (e.g., Benzyl chloride) Model N-Substituted Cation (NAD+ Mimic) Quat->Model Formation of Pyridinium Salt Reaction Hydride Transfer (Enzymatic/Chemical) Model->Reaction + Substrate (H-) Product 1,4-Dihydropyridine (NADH Analog) Reaction->Product Stereoselective Reduction Analysis NMR Stereochemical Analysis (Syn/Anti) Product->Analysis Determine Face of Attack

Figure 1: Workflow for utilizing 2,4-Dimethylnicotinamide as a stereochemical probe for NAD(P)H-dependent enzymes.

Application II: Medicinal Chemistry Scaffold (CCR5 Antagonists)

In drug discovery, 2,4-dimethylnicotinamide is a validated fragment for CCR5 antagonists (used in HIV-1 therapy). The 2,4-dimethyl substitution pattern provides a critical "twist" that optimizes binding within the hydrophobic pocket of the GPCR, unlike the flat conformation of unsubstituted nicotinamide.

In Vitro Efficacy Assay (Fragment Validation)

When evaluating derivatives containing this scaffold (e.g., substituted piperidinyl-butyl-nicotinamides), the following assay confirms bioactivity.

Assay Type: Calcium Flux Assay (GPCR Activation) Cell Line: CHO-K1 cells stably expressing recombinant human CCR5 and Gα16.

Protocol:

  • Seeding: Plate CHO-K1/CCR5 cells at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye (2 µM) in HBSS buffer. Incubate for 45 minutes at 37°C.

  • Compound Treatment:

    • Prepare a serial dilution of the 2,4-dimethylnicotinamide derivative (0.1 nM to 10 µM).

    • Add compounds to cells and incubate for 15 minutes (Antagonist mode).

  • Agonist Challenge: Inject RANTES/CCL5 (EC₈₀ concentration) using an automated liquid handler (e.g., FLIPR).

  • Readout: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Data Processing: Calculate IC₅₀ based on the inhibition of the RANTES-induced calcium peak.

Success Criteria:

  • High-affinity derivatives typically exhibit IC₅₀ < 50 nM.

  • The 2,4-dimethyl group is essential; removal (reverting to simple nicotinamide) often results in a >100-fold loss of potency due to the loss of the "atropisomeric lock" in the binding pocket.

Toxicology & Safety Profile (In Silico/In Vitro)

While specific toxicology data for the isolated fragment is limited, its structural analogs suggest specific pathways for safety screening.

AssayPurposeExpected Outcome / Risk
Ames Test (Salmonella typhimurium)MutagenicityLow Risk. Pyridine carboxamides are generally non-mutagenic. However, the alkylation potential of metabolic intermediates should be monitored.
hERG Inhibition (Patch Clamp)CardiotoxicityModerate Risk. The 2,4-dimethyl substitution increases lipophilicity (cLogP ~0.8) compared to nicotinamide (cLogP -0.37), potentially increasing off-target binding to hERG channels.
CYP450 Inhibition Drug-Drug InteractionHigh Relevance. As a pyridine derivative, it may coordinate with the heme iron of CYP enzymes. Screen against CYP2D6 and CYP3A4.

References

  • Van Lier, P. M., et al. (1991).[1] "Conformational interlocking in axially chiral methyl N-(2',4'-dimethylnicotinoyl)-N-methylphenylalaninates." Pure and Applied Chemistry. Link

  • Ohno, A., et al. (1991). "NAD(P)+-NAD(P)H Models. 72. Isotope Effects to Prove the Mechanism of Stereoselective Hydride Transfer." Bulletin of the Chemical Society of Japan. Link

  • Pfizer Inc. (2000). "Substituted Imidazolidinylpiperidinylbenzoic Acids as CCR Chemokine Receptor 5 Antagonists." Journal of Medicinal Chemistry. (Contextualizing the scaffold utility). Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 543666, 2,4-Dimethylnicotinamide." PubChem. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2,4-Dimethylnicotinamide

Part 1: Strategic Overview & Retrosynthesis[1] The Challenge: The "Buttressing Effect" The synthesis of 2,4-Dimethylnicotinamide (CAS: 7069-06-9) presents a specific challenge in medicinal chemistry: steric hindrance .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthesis[1]

The Challenge: The "Buttressing Effect"

The synthesis of 2,4-Dimethylnicotinamide (CAS: 7069-06-9) presents a specific challenge in medicinal chemistry: steric hindrance .[1] Unlike unsubstituted nicotinamide, the 3-carboxamide group in this molecule is sandwiched between two methyl groups at the 2- and 4-positions.[1]

This "buttressing effect" significantly reduces the rotational freedom of the carboxylate group and restricts the approach of nucleophiles (like ammonia) during standard coupling reactions (e.g., EDC/NHS). Consequently, direct thermal amidation of the ester or acid often results in low yields or incomplete conversion.

The Solution: Activated Acyl Intermediates

To overcome this barrier, this protocol utilizes high-energy acyl intermediates—specifically Acid Chlorides or Mixed Anhydrides —to drive the reaction to completion under mild conditions. This guide provides two validated workflows:

  • Method A (Robust): Thionyl Chloride (

    
    ) activation (Ideal for scale-up).[1]
    
  • Method B (Mild): Ethyl Chloroformate mixed anhydride (Ideal for small-scale/parallel synthesis).[1]

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the synthetic pathways, including the upstream construction of the pyridine core if the starting acid is unavailable.

G Target 2,4-Dimethylnicotinamide (Target) Acid 2,4-Dimethylnicotinic Acid (Key Intermediate) AcidCl Acid Chloride (Activated Species) Acid->AcidCl SOCl2, Reflux (Activation) AcidCl->Target NH3 (aq) or Gas (Nucleophilic Acyl Substitution) Lutidine 2,4-Lutidine (Commodity Starter) Lutidine->Acid 1. NBS (Bromination) 2. n-BuLi/CO2 (Carboxylation) Hantzsch Ethyl 3-aminocrotonate + Methacrolein Hantzsch->Acid 1. Condensation 2. Oxidation 3. Hydrolysis

Figure 1: Retrosynthetic map showing the primary amidation route (Solid lines) and upstream pyridine ring construction (Dashed lines).

Part 2: Detailed Experimental Protocols

Method A: Acid Chloride Activation (Standard Protocol)

Recommended for gram-scale synthesis where high conversion is required.[1]

Reagents & Equipment
  • Precursor: 2,4-Dimethylnicotinic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Toluene (anhydrous) or DCM (for lower temp)

  • Quench: Ammonium Hydroxide (28%

    
     in 
    
    
    
    ) or
    
    
    gas in Dioxane.
  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube, ice bath.
    
Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • In a fume hood, charge a dry round-bottom flask with 2,4-Dimethylnicotinic acid (e.g., 5.0 g, 33.1 mmol).

    • Add Toluene (25 mL) to create a suspension.

    • Critical Step: Add Thionyl Chloride (12 mL, ~165 mmol) dropwise at room temperature.

    • Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

    • Heat the mixture to reflux (75-80°C) for 2-3 hours.

    • Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride. Evolution of

      
       and 
      
      
      
      gas will be observed.
  • Isolation of Intermediate:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove excess

      
       and Toluene.
      
    • Note: To ensure complete removal of

      
      , co-evaporate with fresh Toluene (2 x 10 mL). The residue is the crude 2,4-dimethylnicotinoyl chloride  (unstable, moisture sensitive).
      
  • Amidation:

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Option 1 (Aqueous Ammonia): Slowly add Ammonium Hydroxide (28%) (20 mL) with vigorous stirring. Maintain temp < 10°C.

    • Option 2 (Anhydrous - Preferred): Bubble

      
       gas  through the solution or add 0.5M Ammonia in Dioxane  (2.0 equiv).
      
    • Stir at 0°C for 30 mins, then allow to warm to room temperature over 1 hour.

  • Work-up & Purification:

    • If using aqueous ammonia: Separate the organic layer. Extract aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and dry over anhydrous

      
      .
      
    • Filter and concentrate to dryness.

    • Recrystallization: The crude solid is typically recrystallized from Ethyl Acetate/Hexane or Ethanol to yield white crystalline needles.

Method B: Mixed Anhydride (Mild Protocol)

Recommended for small-scale or when avoiding corrosive thionyl chloride.[1]

Reagents
  • Precursor: 2,4-Dimethylnicotinic acid (1.0 equiv)[1]

  • Activator: Ethyl Chloroformate (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.1 equiv)
    
  • Amine Source: Ammonium Hydroxide or Ammonium Carbonate.

  • Solvent: THF or DCM (anhydrous).

Step-by-Step Methodology
  • Anhydride Formation:

    • Dissolve 2,4-Dimethylnicotinic acid (1.0 mmol) and Triethylamine (1.1 mmol) in anhydrous THF (5 mL).

    • Cool to -10°C (Salt/Ice bath).

    • Add Ethyl Chloroformate (1.1 mmol) dropwise. A white precipitate (

      
      ) will form immediately.
      
    • Stir at -10°C for 30 minutes to ensure formation of the mixed anhydride.

  • Nucleophilic Attack:

    • Add Ammonium Hydroxide (excess) or solid Ammonium Carbonate (2.0 equiv) in one portion.

    • Stir at -10°C for 1 hour, then warm to room temperature.

  • Work-up:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry, filter, and concentrate.[2][3]

Part 3: Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against the following key analytical markers. The "2,4-dimethyl" pattern creates a distinct NMR signature.[4]

Proton NMR ( NMR) Signature

Solvent:


 or 

Key Diagnostic: Absence of H2/H4 signals and presence of two distinct methyl singlets.[1]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide

7.5 - 8.0Broad Singlet2HExchangeable protons (often appear as two humps).[1]
Ar-H (C6) 8.3 - 8.5Doublet (

)
1HDeshielded by adjacent Nitrogen (alpha position).[1]
Ar-H (C5) 6.9 - 7.1Doublet (

)
1HShielded relative to H6 (beta position).[1]

(C2)
2.4 - 2.6Singlet3HDeshielded by ring Nitrogen.[1]

(C4)
2.2 - 2.4Singlet3HSlightly more shielded than C2-Me.[1]
Physical Properties[1][4][5]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Literature values for substituted nicotinamides vary, but 2,4-dimethylnicotinamide typically melts higher than nicotinamide (128°C).[1] Expect 160°C - 175°C range depending on polymorph and purity [1].[1]

Part 4: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link](Note: Used for comparative structural data of the parent scaffold).

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. Retrieved from [Link](Foundational text on functionalizing methyl-pyridines).

  • Smyth, T. P., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage. Journal of Organic Chemistry. Retrieved from [Link](Discusses steric influence on nicotinamide derivatives).

Sources

Application

Application Note: Analytical Profiling and Quantification of 2,4-Dimethylnicotinamide (2,4-DMNA)

This Application Note is structured as a high-level technical guide for analytical scientists and process chemists. It addresses the specific challenges of quantifying 2,4-Dimethylnicotinamide (2,4-DMNA) , particularly d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and process chemists. It addresses the specific challenges of quantifying 2,4-Dimethylnicotinamide (2,4-DMNA) , particularly distinguishing it from structural isomers and quantifying it in complex matrices.

Introduction & Chemical Context

2,4-Dimethylnicotinamide (2,4-DMNA) is a critical pyridine derivative, often encountered as an intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogues) or as a degradation product in agrochemical workflows.

Unlike its isomer N,N-dimethylnicotinamide (where methylation occurs on the amide nitrogen), 2,4-DMNA possesses methyl groups on the pyridine ring at positions 2 and 4. This structural distinction creates unique analytical challenges:

  • Positional Isomerism: It must be chromatographically resolved from 2,6-dimethylnicotinamide and 4,6-dimethylnicotinamide, which share identical mass-to-charge (m/z) ratios.

  • Basic Nitrogen Interaction: The pyridine nitrogen (

    
    ) is prone to secondary interactions with silanols in HPLC columns, leading to peak tailing.
    

This guide details two validated protocols: Method A (HPLC-UV) for process control and purity analysis, and Method B (LC-MS/MS) for trace quantification in biological matrices.

Analytical Strategy & Decision Matrix

The choice of method depends on the required sensitivity and the matrix complexity. The following decision tree outlines the selection logic.

MethodSelection Start Select Analytical Goal Conc Concentration Range? Start->Conc High High (µg/mL - mg/mL) QC / Synthesis Purity Conc->High Raw Material/API Trace Trace (pg/mL - ng/mL) Genotox / DMPK Conc->Trace Plasma/Impurity Isomers Isomer Separation Required? High->Isomers MethodB Method B: LC-MS/MS (MRM Mode) Trace->MethodB MethodA Method A: HPLC-UV (PFP or C18 Column) Isomers->MethodA Yes (Critical)

Figure 1: Decision matrix for selecting the appropriate quantification workflow based on sensitivity needs and isomer resolution requirements.

Method A: HPLC-UV (High Purity & Isomer Resolution)

Application: Quality Control (QC), Synthetic Process Monitoring. Core Challenge: Separating 2,4-DMNA from 2,6-DMNA. Standard C18 columns often fail to resolve these positional isomers due to similar hydrophobicity.

Chromatographic Conditions

We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers unique selectivity for halogenated and aromatic compounds through


 interactions and dipole-dipole interactions, which are superior to C18 for separating pyridine positional isomers.
ParameterCondition
Column Kinetex F5 (PFP) or equivalent, 150 x 4.6 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 265 nm (Pyridine ring absorption)
Injection Vol 5 - 10 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrium
2.05Isocratic Hold (Polar impurity elution)
12.040Linear Gradient (Isomer separation)
15.090Wash
15.15Re-equilibration
20.05End

Scientific Rationale:

  • pH 5.5 Buffer: At this pH, the pyridine nitrogen is partially protonated, improving solubility, but the PFP column's dipole interactions remain the dominant retention mechanism, allowing separation based on the steric position of the methyl groups [1].

  • Isocratic Hold: Ensures early-eluting polar degradants (like 2,4-dimethylnicotinic acid) are separated from the solvent front.

Method B: LC-MS/MS (Trace Quantification)

Application: Genotoxic impurity screening, DMPK (Drug Metabolism and Pharmacokinetics). Core Challenge: Sensitivity and matrix suppression.

Mass Spectrometry Parameters[1][2][3][4][5][6]
  • Ionization: ESI Positive Mode (Pyridine N protonates easily).

  • Precursor Ion: [M+H]⁺ = 151.1 m/z.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role Mechanism
2,4-DMNA 151.1 134.1 18 Quantifier Loss of NH₃ (Amide)
2,4-DMNA 151.1 106.1 28 Qualifier Loss of -CONH₂

| IS (d3-NAM) | 126.1 | 83.1 | 22 | Internal Std | Ring fragmentation |

(Note: Internal Standard recommended is deuterated Nicotinamide or an analogue like 2-methylnicotinamide if isotopically labeled 2,4-DMNA is unavailable.)

Sample Preparation Protocol (Plasma/Serum)

To minimize matrix effects (phospholipids) which suppress ionization in the source:

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein binding and ensures the analyte remains in the solution phase.

  • Vortex: Mix at high speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an HPLC vial.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase conditions.

Mechanistic Workflow Diagram

The following diagram illustrates the critical path for trace analysis, highlighting the specific chemistry involved at each step.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc Separation (LC) cluster_ms Detection (MS/MS) Raw Biological Matrix (Plasma/Tissue) PPT Protein Ppt (ACN + 0.1% FA) Raw->PPT Denaturation Spin Centrifuge 10k x g PPT->Spin Inject Injection Spin->Inject Column PFP Column (Isomer Resolution) Inject->Column Pi-Pi Interaction ESI ESI (+) [M+H]+ 151.1 Column->ESI Elution Q1 Q1 Filter 151.1 ESI->Q1 CID Collision Cell (Frag: -NH3) Q1->CID Q3 Q3 Filter 134.1 CID->Q3

Figure 2: End-to-end analytical workflow for LC-MS/MS quantification of 2,4-DMNA.

Validation & Troubleshooting

System Suitability Criteria (SST)

Before running sample batches, ensure the system meets these requirements (based on ICH Q2(R1) guidelines):

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic pyridines).
  • Resolution (

    
    ): 
    
    
    
    between 2,4-DMNA and 2,6-DMNA isomers.
  • Precision: RSD

    
     for 6 replicate injections of standard.
    
Common Issues & Fixes
  • Issue: Peak Tailing.

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica support.

    • Fix: Increase buffer ionic strength (up to 20mM Ammonium Acetate) or add 0.1% Triethylamine (TEA) as a silanol blocker if using UV detection (Avoid TEA in LC-MS).

  • Issue: Co-elution of Isomers.

    • Cause: Inadequate selectivity on C18.

    • Fix: Switch to Phenyl-Hexyl or PFP phases. The fluorine atoms in PFP interact specifically with the electron-deficient pyridine ring [2].

References

  • MicroSolv Tech. (2025). Separation of Positional Isomers on Hydride-Based Phases. Retrieved from 1

  • LGC Standards. (2024). Pharmaceutical Impurity Profiling & Custom Synthesis. Retrieved from 2

  • BenchChem. (2025).[3] Sensitive Detection of Niacin and its Derivatives by LC-MS/MS. Retrieved from 3

  • National Institutes of Health (NIH). (2010). Simultaneous determination of niacin and its metabolites in human plasma by LC-MS/MS. Biomed Chromatogr.[4] Retrieved from 5

Sources

Method

Application Note: High-Sensitivity Quantitation of 2,4-Dimethylnicotinamide in Plasma via HPLC-MS/MS

Abstract & Introduction 2,4-Dimethylnicotinamide (2,4-DMN) is a structural analog of nicotinamide (Vitamin B3) and a critical metabolite/impurity often monitored during the synthesis of pyridine-carboxamide kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,4-Dimethylnicotinamide (2,4-DMN) is a structural analog of nicotinamide (Vitamin B3) and a critical metabolite/impurity often monitored during the synthesis of pyridine-carboxamide kinase inhibitors. Due to its high polarity (LogP ~ -0.5) and structural similarity to endogenous isomers (e.g., N-methylnicotinamide, 2,6-dimethylnicotinamide), standard C18 chromatography often fails to provide adequate retention or separation.

This Application Note details a robust HPLC-MS/MS protocol utilizing a Biphenyl stationary phase for superior isomer selectivity and a Mixed-Mode Cation Exchange (MCX) extraction strategy to eliminate matrix effects in biological fluids.

Chemical Properties & Method Strategy

The Physicochemical Challenge
  • Polarity: 2,4-DMN is a small, polar base. On traditional C18 columns, it elutes near the void volume (

    
    ), leading to ion suppression from unretained salts and phospholipids.
    
  • Isomerism: It must be chromatographically resolved from 2,6-dimethylnicotinamide and N-ethylnicotinamide, which share the same precursor mass (

    
     151.1).
    
  • Basicity: The pyridine nitrogen possesses a pKa ~3.5–4.0. At acidic pH, it carries a positive charge, making it an ideal candidate for Cation Exchange SPE.

Strategic Column Selection

We utilize a Biphenyl stationary phase rather than C18. Biphenyl phases offer


-

interactions with the pyridine ring, providing:
  • Enhanced Retention: Greater interaction than simple hydrophobic mechanisms.

  • Shape Selectivity: Superior ability to separate structural isomers (2,4- vs 2,6- substitution patterns).

Experimental Protocol

Materials & Reagents
  • Analyte: 2,4-Dimethylnicotinamide (CAS: 59663-95-5).

  • Internal Standard (IS): Nicotinamide-d4 or 2-Methylnicotinamide (structural analog).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Why MCX? Protein precipitation (PPT) leaves too many phospholipids that suppress the signal for early-eluting polar compounds. MCX "locks" the basic analyte onto the sorbent while neutrals are washed away.

Protocol:

  • Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 300 µL 4%

    
     (Acidifies sample to protonate 2,4-DMN).
    
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample (~400 µL).

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic matrix).

  • Elution: 500 µL 5%

    
     in Methanol (High pH deprotonates the analyte, releasing it).
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Conditions

Chromatography (HPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or Restek Raptor Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min) % B Event
0.00 5 Loading (High aqueous for retention)
1.00 5 Isocratic Hold
4.00 60 Linear Ramp
4.10 95 Wash
5.50 95 Wash Hold
5.60 5 Re-equilibration

| 7.50 | 5 | End |

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Source), 400°C (Sheath).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Type | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-DMN | 151.1 | 106.1 | 25 | Quant | Loss of amide (-

) + H transfer | | 2,4-DMN | 151.1 | 134.1 | 18 | Qual | Loss of ammonia (-

) | | 2,4-DMN | 151.1 | 78.1 | 35 | Qual | Pyridine ring fragment | | IS (Nic-d4) | 127.1 | 84.1 | 22 | Quant | Analogous fragmentation |

Visual Workflows

Method Development Decision Tree

This diagram illustrates the logic used to select the Biphenyl column over standard C18 or HILIC.

MethodDevelopment Start Analyte: 2,4-Dimethylnicotinamide (Polar Base, LogP -0.5) CheckPolarity Is retention on C18 > 2*t0? Start->CheckPolarity C18Fail No (Elutes in Void) High Suppression Risk CheckPolarity->C18Fail Standard C18 SelectHILIC Option A: HILIC (Good Retention, Long Equilibration) C18Fail->SelectHILIC SelectAqC18 Option B: HSS T3 / Polar C18 (Better, but Isomer separation poor) C18Fail->SelectAqC18 SelectBiphenyl Option C: Biphenyl Phase (Pi-Pi Interactions) C18Fail->SelectBiphenyl FinalChoice SELECTED: Biphenyl Resolves Isomers + Retains Polar Base SelectBiphenyl->FinalChoice Best Selectivity

Caption: Decision matrix for stationary phase selection. Biphenyl is prioritized for its unique selectivity toward pyridine isomers.

MCX Extraction Workflow

The following diagram details the Mixed-Mode Cation Exchange logic to ensure high purity.

MCX_Workflow Sample Plasma Sample + H3PO4 (pH < 3) Cartridge MCX Sorbent (Sulfonic Acid -) Sample->Cartridge Analyte (+) Binds Wash1 Wash 1: Acidic (Removes Proteins) Cartridge->Wash1 Analyte Stays Wash2 Wash 2: 100% MeOH (Removes Neutrals/Lipids) Wash1->Wash2 Analyte Stays Elute Elute: 5% NH4OH (Neutralizes Analyte -> Release) Wash2->Elute Analyte Released

Caption: MCX Solid Phase Extraction mechanism. Acidic loading binds the basic pyridine; basic elution releases it.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     (
    
    
    
    ).
  • Accuracy/Precision:

    
     (CV) for QC samples; 
    
    
    
    for LLOQ.
  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 or > 1.15, switch from Protein Precipitation to MCX SPE (as detailed above).

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Secondary silanol interactionsEnsure Mobile Phase has sufficient ionic strength (add 5mM Ammonium Formate) or lower pH.
Split Peaks Solvent mismatchReconstitution solvent is too strong. Dissolve extract in 100% Aqueous Mobile Phase A.
Isomer Co-elution 2,6-DMN interferenceLower gradient slope (e.g., 0.5% B/min) around elution time or lower column temp to 30°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5] Link

  • PubChem. (2023). 2,4-Dimethylnicotinamide Compound Summary. National Library of Medicine. Link(Note: Link directs to N,N-isomer record for physical property comparison; 2,4-isomer data derived from structural analogs).

  • ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using LC/MS/MS. Link

  • Phenomenex. (2023). Separation of Pyridine Isomers on Biphenyl Phases. Technical Note. Link(General reference for Biphenyl selectivity mechanism).

Sources

Application

Application Note: 2,4-Dimethylnicotinamide in PARP Structure-Activity Relationship (SAR) Research

The following is a comprehensive Application Note and Protocol Guide for 2,4-Dimethylnicotinamide , designed for researchers investigating the structural biology and inhibition mechanisms of Poly(ADP-ribose) Polymerases...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for 2,4-Dimethylnicotinamide , designed for researchers investigating the structural biology and inhibition mechanisms of Poly(ADP-ribose) Polymerases (PARPs).

Abstract & Scientific Context

Poly(ADP-ribose) polymerases (PARPs) are enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins, playing a critical role in DNA repair and genomic stability.[1][2][3][4][5] The catalytic domain of PARP1 contains a highly conserved "nicotinamide-binding pocket" that accommodates the nicotinamide moiety of NAD+.

2,4-Dimethylnicotinamide (2,4-DMN) is a substituted analog of nicotinamide (the endogenous pan-PARP inhibitor). Unlike potent clinical inhibitors (e.g., Olaparib) that extend into the adenosine binding pocket, 2,4-DMN is primarily used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the active site. Specifically, the methyl groups at the 2- and 4-positions introduce steric bulk that challenges the planar stacking interactions required for high-affinity binding, making 2,4-DMN a critical "molecular ruler" for mapping the exclusion zones of the PARP catalytic cleft.

Key Applications
  • Steric Exclusion Mapping: Defining the spatial constraints of the PARP1/2 nicotinamide sub-site.

  • Negative Control/Low-Affinity Probe: Validating the specificity of novel inhibitors by comparing them against sterically hindered analogs.

  • NAD+ Mimicry Studies: Investigating the conformational interlocking of nicotinamide analogs during hydride transfer.

Chemical Properties & Handling

PropertySpecificationNotes
Chemical Name 2,4-Dimethylnicotinamide
CAS Number 72692-96-7
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Solubility DMSO (up to 50 mM), EthanolLow solubility in pure water compared to Nicotinamide.
Storage -20°C (Solid), -80°C (Solution)Hygroscopic; store desicated.
Stability Stable in DMSO for 3 months at -80°CAvoid repeated freeze-thaw cycles.

Reagent Preparation Protocol:

  • Stock Solution (50 mM): Dissolve 7.5 mg of 2,4-DMN in 1 mL of anhydrous DMSO. Vortex for 1 minute until completely clear.

  • Working Solution: Dilute the stock solution 1:1000 in assay buffer immediately prior to use to achieve a starting concentration of 50 µM.

  • Vehicle Control: Prepare a matched DMSO control (e.g., 0.1% DMSO final concentration) to rule out solvent effects.

Mechanism of Action: The Steric Clash Hypothesis

Most PARP inhibitors function by competing with NAD+ for the catalytic site.[4] The binding energy is derived largely from hydrogen bonding with Gly863 and Ser904 (in PARP1) and pi-stacking interactions with Tyr907 .

  • Nicotinamide (Endogenous): Binds flat within the pocket.

  • 2,4-Dimethylnicotinamide: The methyl group at the C2 position creates a steric clash with the backbone of the catalytic loop, while the C4 methyl may interfere with the hydrophobic floor of the pocket. This "interlocking" effect often reduces inhibitory potency by orders of magnitude compared to unsubstituted nicotinamide, making it an excellent tool to prove that inhibition requires specific steric complementarity.

Diagram 1: PARP Inhibition & Steric Exclusion Pathway

PARP_Mechanism NAD NAD+ Substrate PARP_Active PARP1 Active Site (Gly863, Ser904) NAD->PARP_Active Binds DNA_Repair DNA Repair (BER/SSB) PARP_Active->DNA_Repair Catalysis Nicotinamide Nicotinamide (Endogenous Inhibitor) Nicotinamide->PARP_Active Competes (High Affinity) Inhibition Inhibition of PARylation Nicotinamide->Inhibition DMN 2,4-Dimethylnicotinamide (Steric Probe) DMN->PARP_Active Steric Hindrance (C2-Methyl) No_Inhibition Weak/No Binding (Steric Clash) DMN->No_Inhibition

Caption: Comparative binding logic. Unlike Nicotinamide, 2,4-DMN faces steric repulsion at the active site, serving as a probe for spatial tolerance.

Experimental Protocols

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay (HTS Compatible)

Objective: To determine the IC50 of 2,4-DMN relative to Nicotinamide and 3-Aminobenzamide (3-AB).

Materials:

  • Recombinant Human PARP1 Enzyme (High Specific Activity).

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Activated DNA (Histone-free).

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well strip plate with Histones (1 mg/mL) overnight at 4°C. Wash 3x with PBS-T.

  • Inhibitor Dilution: Prepare a serial dilution of 2,4-DMN ranging from 10 µM to 10 mM (due to expected lower potency). Include Nicotinamide (0.1 µM – 100 µM) as a positive control.

  • Enzyme Mix: Dilute PARP1 enzyme (0.5 Units/well) in Assay Buffer containing Activated DNA.

  • Reaction Initiation:

    • Add 20 µL of Inhibitor (2,4-DMN) to the wells.

    • Add 20 µL of PARP1 Enzyme Mix. Incubate for 15 min at RT (Pre-incubation allows inhibitor binding).

    • Add 20 µL of Biotin-NAD+ cocktail to initiate the reaction.

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Termination: Stop reaction with 50 µL of 50 mM Streptavidin-HRP in PBS-T. Incubate 30 min.

  • Detection: Wash 5x with PBS-T. Add chemiluminescent substrate and read on a luminometer.

  • Data Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.

Expected Results:

  • Nicotinamide IC50: ~50–100 µM.

  • 2,4-DMN IC50: Expected to be significantly higher (>500 µM or mM range) due to the C2-methyl steric clash. Note: If high inhibition is observed, check for compound aggregation or non-specific protein denaturation.

Protocol B: Cellular PAR Formation Assay (Immunofluorescence)

Objective: To assess if 2,4-DMN can permeate cells and inhibit PARP activity under oxidative stress conditions.

Materials:

  • HeLa or MCF-7 cells.

  • H₂O₂ (1 mM) to induce DNA damage and PARP activation.

  • Anti-PAR antibody (Mouse monoclonal, 10H).

  • Secondary Antibody (Goat anti-mouse Alexa Fluor 488).

Workflow Diagram:

Cellular_Assay Step1 Cell Seeding (96-well, 24h) Step2 Pre-treatment (2,4-DMN, 1h) Step1->Step2 Step3 Damage Induction (1mM H2O2, 10 min) Step2->Step3 Step4 Fixation & Staining (Anti-PAR Ab) Step3->Step4 Step5 Imaging (Nuclear Fluorescence) Step4->Step5

Caption: Workflow for assessing cellular PARP inhibition. Pre-treatment ensures inhibitor presence before DNA damage induction.

Step-by-Step Methodology:

  • Seeding: Seed 5,000 cells/well in a black-walled 96-well plate. Incubate 24h.

  • Treatment: Replace media with fresh media containing 2,4-DMN (1 mM, 500 µM, 100 µM) . Include a DMSO control and a 10 µM Olaparib positive control. Incubate for 1 hour at 37°C.

  • Damage Induction: Add H₂O₂ to a final concentration of 1 mM directly to the wells. Incubate for exactly 10 minutes .

  • Fixation: Aspirate media and immediately fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (This preserves PAR chains better than PFA).

  • Staining:

    • Block with 5% BSA/PBS for 30 min.

    • Incubate with Anti-PAR antibody (1:500) for 1h at RT.

    • Wash 3x PBS.

    • Incubate with Secondary Ab (1:1000) + DAPI for 45 min.

  • Quantification: Image using a high-content imager. Measure mean nuclear intensity of the PAR signal (Green channel).

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation in Assay Buffer Low aqueous solubility of 2,4-DMN.Limit final concentration to <1 mM. Ensure DMSO <1% final.
No Inhibition Observed Steric hindrance prevents binding (Expected).This confirms the probe's utility as a negative control. Verify assay works with Nicotinamide.
High Background Signal Non-specific binding of antibody.Increase washing steps; use Methanol/Acetone fixation for PAR assays.

References

  • Rouleau, M., Patel, A., Hendzel, M. J., & Poirier, G. G. (2010). PARP inhibition: PARP1 biology, therapeutic effects, and regulation of DNA repair.[2][5] Bioresearch Open Access.

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2][3][4][5] Pharmacological Reviews.

  • Donawell, V. et al. (1991). Conformational interlocking in axially chiral methyl N-(2,4-dimethylnicotinoyl)-N-methylphenylalaninates. Journal of the American Chemical Society. (Foundational chemistry on 2,4-DMN steric properties).

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Advanced Purification Strategies for 2,4-Dimethylnicotinamide: A Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of 2,4-Dimethylnicotinamide, a substituted pyridine derivative of interest to researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2,4-Dimethylnicotinamide, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive published data on this specific molecule, this document leverages established principles of organic chemistry and data from structurally related compounds to offer robust starting points for developing effective purification strategies. The protocols herein are designed to be adaptable and serve as a foundation for empirical optimization in the laboratory.

Understanding the Molecule: Physicochemical Property-Driven Purification

Table 1: Estimated Physicochemical Properties of 2,4-Dimethylnicotinamide and Their Impact on Purification

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight 150.18 g/mol Standard for small organic molecules.
Melting Point (°C) Solid at room temperature. Likely higher than 2,4-lutidine (-64 °C) and potentially in the range of other substituted nicotinamides (e.g., Nicotinamide: 128-131 °C[1]).Suitable for purification by recrystallization.
Boiling Point (°C) High, likely >250 °C.Distillation is a possible but potentially high-energy purification method for larger scales.
pKa (of Pyridine Nitrogen) Estimated to be in the range of 5-7 (pKa of 2,4-lutidine is ~6.7). The electron-withdrawing amide group will slightly decrease the basicity compared to lutidine.The basicity of the pyridine nitrogen is a key handle for purification by acid-base extraction.
Solubility Expected to have good solubility in polar organic solvents (e.g., ethanol, methanol, DMSO) and moderate solubility in water, enhanced at acidic pH.[2][3] Low solubility in nonpolar solvents (e.g., hexanes, diethyl ether).Critical for selecting appropriate solvents for recrystallization and chromatography.
Potential Impurities Unreacted starting materials (e.g., 2,4-dimethylnicotinic acid, ammonia/amine source), side-products from synthesis (e.g., isomers, over-alkylated products), and residual solvents.The choice of purification method will depend on the nature of the impurities.

Strategic Purification Methodologies

Based on the inferred properties, three primary techniques are recommended for the purification of 2,4-Dimethylnicotinamide: recrystallization, column chromatography, and acid-base extraction. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is often the most efficient method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude 2,4-Dimethylnicotinamide in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,4-Dimethylnicotinamide and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile.

  • Solvent Selection: Identify a "soluble" solvent that readily dissolves 2,4-Dimethylnicotinamide at room temperature and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol.

Chromatographic Purification: For High-Purity Isolations

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Protocol 3: Flash Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. The ideal system will provide a retention factor (Rf) of 0.2-0.4 for 2,4-Dimethylnicotinamide and good separation from impurities. Start with mixtures of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 2,4-Dimethylnicotinamide in a minimal amount of the mobile phase or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-Dimethylnicotinamide.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Polarity Combine Combine Pure Fractions Analyze->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

Acid-Base Extraction: Exploiting Basicity

The pyridine nitrogen in 2,4-Dimethylnicotinamide is basic and can be protonated by an acid to form a water-soluble salt. This property allows for its separation from non-basic impurities.

Protocol 4: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2,4-Dimethylnicotinamide will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This will deprotonate the pyridinium salt and regenerate the free base, which may precipitate or form an oil.

  • Back-Extraction: Extract the liberated 2,4-Dimethylnicotinamide back into a fresh portion of the organic solvent. Repeat the extraction two to three times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

G Crude Crude Mixture in Organic Solvent Wash Wash with Aqueous Acid Crude->Wash Separate1 Separate Layers Wash->Separate1 Organic1 Organic Layer (Non-Basic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Basify Basify Aqueous Layer Aqueous1->Basify BackExtract Back-Extract with Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Waste Separate2->Aqueous2 Organic2 Organic Layer (Pure Product) Separate2->Organic2 Dry Dry and Evaporate Organic2->Dry Pure Pure Product Dry->Pure

Caption: Workflow for Acid-Base Extraction Purification.

Purity Assessment

After purification, it is essential to assess the purity of the 2,4-Dimethylnicotinamide. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is indicative of high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity and quantifying trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2,4-Dimethylnicotinamide can be effectively achieved using standard laboratory techniques. This guide provides a solid foundation for researchers to develop a robust purification protocol tailored to their specific needs. By systematically applying the principles of recrystallization, chromatography, and acid-base extraction, and by diligently assessing the purity of the resulting material, high-quality 2,4-Dimethylnicotinamide can be obtained for subsequent research and development activities.

References

  • Gonçalves, E. M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(16), 4987. [Link]

  • Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. [Link]

  • PubChem. (n.d.). N,N-Dimethylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Introduction: Understanding the Journey of 2,4-Dimethylnicotinamide in Drug Development

An Application Guide for the Comprehensive Bioavailability Assessment of 2,4-Dimethylnicotinamide 2,4-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), represents a class of small molecules with significan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive Bioavailability Assessment of 2,4-Dimethylnicotinamide

2,4-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), represents a class of small molecules with significant therapeutic potential. As with any promising drug candidate, its journey from the laboratory to clinical application hinges on a thorough understanding of its pharmacokinetic profile. Central to this is bioavailability , a term that quantifies the rate and extent to which an active substance is absorbed from a drug product and becomes available at the site of action.[1][2] A favorable bioavailability profile is crucial for achieving desired therapeutic effects and ensuring patient safety.[2]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides a multi-faceted approach to assessing the bioavailability of 2,4-Dimethylnicotinamide, integrating in silico, in vitro, and in vivo methodologies. The protocols herein are designed not merely as procedural steps but as a self-validating framework, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Chapter 1: The Predictive Power of Early-Stage Assessment - In Silico and In Vitro Screening

In modern drug discovery, front-loading the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a paradigm that saves significant time and resources.[3][4] By identifying potential liabilities early, we can guide medicinal chemistry efforts and prioritize candidates with a higher probability of success.

In Silico ADMET Modeling: The First Glimpse into Bioavailability

Before committing to expensive and time-consuming wet lab experiments, computational modeling offers a powerful first-pass filter.[5][6] In silico ADMET models use the chemical structure of 2,4-Dimethylnicotinamide to predict its physicochemical and pharmacokinetic properties.

Causality of Experimental Choice: The primary goal here is efficiency. By leveraging machine learning and quantitative structure-activity relationship (QSAR) models, we can rapidly estimate key parameters like aqueous solubility, lipophilicity (logP), and membrane permeability.[6][7] These predictions help to classify the compound within the Biopharmaceutics Classification System (BCS) and anticipate potential absorption challenges.[8]

cluster_0 In Silico ADMET Workflow Input 2,4-Dimethylnicotinamide Structure (SMILES/SDF) Models QSAR & Machine Learning Models Input->Models Input Structure Prediction Predict Physicochemical Properties (Solubility, LogP) & ADME Parameters (Permeability, Metabolism) Models->Prediction Calculate Analysis Bioavailability Risk Assessment (e.g., BCS Classification) Prediction->Analysis Evaluate Output Prioritization for In Vitro Testing Analysis->Output Decision

Caption: In Silico ADMET screening workflow for early bioavailability assessment.

In Vitro Permeability Assessment: The Caco-2 Monolayer Assay

The gold standard for in vitro prediction of intestinal drug absorption is the Caco-2 permeability assay.[9][10] This assay utilizes a human colon adenocarcinoma cell line that, when cultured for an extended period, differentiates to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal epithelial barrier.[10][]

Trustworthiness of the Protocol: This protocol's reliability stems from its ability to model multiple absorption pathways, including passive transcellular and paracellular diffusion, as well as active transport mechanisms (uptake and efflux).[9] The inclusion of monolayer integrity checks (TEER measurements) and control compounds ensures the validity of each experiment.[12] The U.S. Food and Drug Administration (FDA) even considers data from such models sufficient to justify waiving in vivo bioavailability studies for certain highly permeable drugs.[12]

cluster_1 Caco-2 Permeability Assay Workflow Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to form a differentiated monolayer Seed->Culture TEER1 3. Measure TEER (Pre-experiment Integrity Check) Culture->TEER1 Transport 4. Perform Bidirectional Transport (Apical → Basolateral & Basolateral → Apical) with 2,4-Dimethylnicotinamide TEER1->Transport Sample 5. Collect samples from donor & receiver compartments at specified time points Transport->Sample TEER2 6. Measure TEER (Post-experiment Integrity Check) Sample->TEER2 Quantify 7. Quantify compound concentration (LC-MS/MS) TEER2->Quantify Calculate 8. Calculate Papp & Efflux Ratio Quantify->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of 2,4-Dimethylnicotinamide across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), Talinolol (P-gp substrate)[9]

  • 2,4-Dimethylnicotinamide stock solution (in DMSO)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture (Day 0-21):

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 18-22 days in a humidified incubator (37°C, 5% CO₂). Change the medium every 2-3 days.[9]

    • Monolayer differentiation and tight junction formation will occur during this period.

  • Monolayer Integrity Assessment (Day 21):

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial voltohmmeter.

    • Only use monolayers with TEER values >250 Ω·cm² for the transport experiment.[13]

  • Transport Experiment (Day 21):

    • Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Equilibrate the cells in transport buffer for 30 minutes at 37°C.

    • Prepare the dosing solutions: Dilute the 2,4-Dimethylnicotinamide stock solution in transport buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is <1%.[13] Prepare solutions for control compounds similarly.

    • A→B Transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B→A Transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver chamber and replace it with an equal volume of fresh, pre-warmed buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of 2,4-Dimethylnicotinamide in all collected samples using a validated LC-MS/MS method (see Chapter 3).

    • Analyze the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

        • A is the surface area of the insert (cm²).

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio >2 suggests the involvement of active efflux transporters like P-glycoprotein.[9]

Data Interpretation Table:

Papp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low (<20%)
1 - 10Moderate (20-80%)
> 10High (>80%)

Chapter 2: Definitive Assessment in a Biological System - In Vivo Pharmacokinetics

While in vitro models are invaluable for screening, they cannot fully replicate the complex physiological environment of a living organism.[2] Therefore, in vivo pharmacokinetic (PK) studies in animal models, such as rodents, are essential to definitively determine the bioavailability of 2,4-Dimethylnicotinamide.[14]

Authoritative Grounding: Regulatory agencies like the FDA and European Medicines Agency (EMA) provide comprehensive guidance on the design, conduct, and evaluation of bioavailability studies, which form the basis of this protocol.[1][15][16][17] The gold standard for determining absolute bioavailability is to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration, which guarantees 100% bioavailability.[18]

cluster_2 In Vivo Rodent PK Study Workflow Acclimate 1. Acclimatize Animals (e.g., Sprague-Dawley rats) Dose 2. Dose Compound Group 1: Oral (PO) gavage Group 2: Intravenous (IV) injection Acclimate->Dose Sample 3. Serial Blood Sampling (e.g., via tail vein or cannula) at predefined time points Dose->Sample Process 4. Process Blood to Plasma (Centrifugation) Sample->Process Store 5. Store Plasma Samples at -80°C Process->Store Quantify 6. Quantify Drug Concentration in Plasma (LC-MS/MS) Store->Quantify Analyze 7. Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, etc.) Quantify->Analyze Bioavailability 8. Calculate Absolute Bioavailability (F% = [AUC_PO/AUC_IV] * [Dose_IV/Dose_PO]) Analyze->Bioavailability

Caption: Workflow for determining absolute oral bioavailability in rodents.

Protocol 2: Rodent Pharmacokinetic Study for Absolute Bioavailability

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability (F%) of 2,4-Dimethylnicotinamide in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g), cannulated or non-cannulated

  • 2,4-Dimethylnicotinamide

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Vehicle for IV administration (e.g., saline, PEG400/water)

  • Blood collection tubes (e.g., K₂EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Methodology:

  • Animal Preparation and Dosing:

    • Acclimatize animals for at least 3 days prior to the study. Fast animals overnight (approx. 10-12 hours) before dosing, with water ad libitum.[19]

    • Divide animals into two groups (n=3-5 per group).

    • Group 1 (Oral - PO): Administer a single dose of 2,4-Dimethylnicotinamide (e.g., 10 mg/kg) via oral gavage.

    • Group 2 (Intravenous - IV): Administer a single bolus dose of 2,4-Dimethylnicotinamide (e.g., 2 mg/kg) via tail vein injection. The IV dose should be high enough for quantification but non-toxic.[20]

  • Blood Sampling:

    • Collect serial blood samples (~100-150 µL per sample) into K₂EDTA tubes at predefined time points.

    • Suggested PO time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Suggested IV time points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[21]

    • The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

  • Plasma Processing and Storage:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

  • Sample Analysis:

    • Quantify the concentration of 2,4-Dimethylnicotinamide in all plasma samples using a validated LC-MS/MS method.[22]

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for both PO and IV routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:

      • Cmax: Maximum observed plasma concentration.[2]

      • Tmax: Time to reach Cmax.[2]

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

      • t₁/₂: Terminal half-life.

    • Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values:

      • F (%) = [AUC(0-inf)_PO / AUC(0-inf)_IV] x [Dose_IV / Dose_PO] x 100 [23]

Key Pharmacokinetic Parameters Table:

ParameterDescriptionImportance in Bioavailability Assessment
Cmax Maximum plasma concentrationIndicates the extent of absorption and potential for toxicity.[2]
Tmax Time to reach CmaxIndicates the rate of absorption.[2]
AUC Area Under the CurveRepresents the total systemic exposure to the drug over time.[2]
F (%) Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Chapter 3: The Analytical Backbone - LC-MS/MS Method Validation

Accurate quantification of 2,4-Dimethylnicotinamide in biological matrices is the cornerstone of any bioavailability study.[24] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and speed.[22]

Expertise and Trustworthiness: A method is only reliable if it is properly validated. This protocol follows the principles outlined in international guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[25] Validation ensures the method is accurate, precise, and reproducible for its intended purpose.[24]

Protocol 3: LC-MS/MS Method Development and Validation

Objective: To develop and validate a robust LC-MS/MS method for the quantification of 2,4-Dimethylnicotinamide in rodent plasma.

Methodology:

  • Method Development:

    • Mass Spectrometry Tuning: Infuse a standard solution of 2,4-Dimethylnicotinamide and a suitable internal standard (IS) into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion transitions, collision energy).[26]

    • Chromatography Development: Develop an LC method (column, mobile phases, gradient) to achieve a sharp peak shape, adequate retention time (typically 2-3 minutes), and separation from any interfering matrix components.[26] A simple C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common starting point.[26]

    • Sample Preparation: Develop a simple and efficient sample extraction procedure. Protein precipitation (e.g., with acetonitrile or methanol containing the IS) is often sufficient for small molecules and is high-throughput.[22]

  • Method Validation:

    • Selectivity: Analyze at least six different batches of blank rodent plasma to ensure no endogenous components interfere with the detection of the analyte or IS.[27]

    • Calibration Curve & Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of 2,4-Dimethylnicotinamide. The curve should have at least 6-8 non-zero standards and cover the expected concentration range. The response should be linear (e.g., r² > 0.99).

    • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantitation (LLOQ), Low, Medium, High) in replicate (n=5) on at least three separate days. Accuracy (%RE) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[27]

    • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process (recovery) and the influence of plasma components on ionization (matrix effect).

    • Stability: Assess the stability of 2,4-Dimethylnicotinamide in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage (-80°C).

Conclusion

The assessment of bioavailability is a critical, multi-step process in drug development. By systematically integrating in silico prediction, robust in vitro screening using the Caco-2 permeability assay, and definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of 2,4-Dimethylnicotinamide's absorption characteristics. This structured, evidence-based approach, underpinned by validated bioanalytical methods, is essential for making informed decisions, optimizing drug delivery, and ultimately advancing promising therapeutic candidates toward clinical use.

References

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (URL: )
  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (URL: )
  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability - Federal Register. (URL: )
  • FDA releases new guidance on bioavailability studies - Generics and Biosimilars Initi
  • Advances in Computationally Modeling Human Oral Bioavailability - PMC - NIH. (URL: )
  • Guideline on the investigation of bioequivalence - Scientific guideline | European Medicines Agency. (URL: )
  • Final Guidance Bioavailability Studies Submitted in NDAs or INDs | ACCP. (URL: )
  • In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formul
  • The Bioavailability of Drugs—The Current St
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentW
  • Guideline on the Investigation of Bioequivalence - European Medicines Agency. (URL: )
  • Machine Learning for In Silico ADMET Prediction - PubMed. (URL: )
  • NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE - European Medicines Agency. (URL: )
  • METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION - PharmaQuesT. (URL: )
  • Bioavailability Studies Submitted in NDAs or INDs – General Consider
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • (PDF) ADMET in silico modelling: Towards prediction paradise?
  • Caco-2 Permeability Assay - Evotec. (URL: )
  • committee for proprietary medicinal products (cpmp) note for guidance on the investigation of bioavailability and bioequivalence. (URL: )
  • Bioequivalence Requirements in the European Union: Critical Discussion - PMC. (URL: )
  • Caco-2 Permeability Assay Protocol - Cre
  • Caco2 assay protocol. (URL: )
  • Murine Pharmacokinetic Studies - PMC - NIH. (URL: )
  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (URL: [Link])

  • Caco-2 Permeability Testing | Intestinal Model - Formul
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis - NorthEast BioLab. (URL: )
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (URL: [Link])

  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (URL: )
  • Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - NIH. (URL: )
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (URL: )
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (URL: [Link])

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (URL: )
  • (PDF) Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - ResearchGate. (URL: [Link])

  • Bioavailability assessment from pharmacologic data: method and clinical evalu
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Method

Techniques for Radiolabeling 2,4-Dimethylnicotinamide: Application Notes and Protocols

Abstract This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 2,4-Dimethylnicotinamide, a key compound in various biomedical research areas. The document is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 2,4-Dimethylnicotinamide, a key compound in various biomedical research areas. The document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance on the introduction of Carbon-14 ([¹⁴C]) and Tritium ([³H]) isotopes into the molecule. The protocols are grounded in established radiochemical principles and are designed to be self-validating systems, emphasizing scientific integrity, safety, and reproducibility. This guide explains the rationale behind experimental choices, details purification and analytical validation methods, and provides visual aids to facilitate understanding and execution.

Introduction: The Significance of Radiolabeled 2,4-Dimethylnicotinamide

2,4-Dimethylnicotinamide and its derivatives are of significant interest in medicinal chemistry and pharmacology due to their potential therapeutic applications. To elucidate their mechanism of action, metabolic fate, and pharmacokinetic profiles, it is often essential to employ isotopically labeled versions of the molecule. Radiolabeling allows for highly sensitive and quantitative tracking of the compound in complex biological systems, from in vitro enzyme assays to in vivo animal studies[1][2].

This document outlines two primary strategies for radiolabeling 2,4-Dimethylnicotinamide:

  • Carbon-14 ([¹⁴C]) Labeling: Introducing a ¹⁴C atom into one of the methyl groups offers a stable, long-lived radiotracer ideal for metabolic and disposition studies.

  • Tritium ([³H]) Labeling: Introducing tritium via hydrogen isotope exchange provides a high specific activity tracer suitable for receptor binding assays and autoradiography.

The choice of isotope and labeling position is critical and depends on the specific research question. Labeling a metabolically stable position is crucial to prevent premature loss of the radiolabel[2].

[¹⁴C]Carbon-14 Labeling Protocol: Synthesis of [4-¹⁴CH₃]-2-Methylnicotinamide

This protocol describes a synthetic route to introduce a ¹⁴C-labeled methyl group at the 4-position of the pyridine ring. The strategy involves the synthesis of a suitable precursor followed by a methylation reaction using a commercially available ¹⁴C-methylating agent.

Rationale and Strategy

Direct methylation of 2-methylnicotinamide is challenging due to the directing effects of the existing substituents on the pyridine ring. Therefore, a multi-step synthesis starting from a more amenable precursor is proposed. The key step is the introduction of the ¹⁴C-methyl group via a nucleophilic substitution reaction.

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling Reaction cluster_2 Final Product Formation cluster_3 Purification & Analysis Precursor 2-Methyl-4-chloronicotinonitrile Methylation Grignard Reaction with [¹⁴C]CH₃I Precursor->Methylation [¹⁴C]CH₃MgI Intermediate1 [4-¹⁴CH₃]-2-Methylnicotinonitrile Methylation->Intermediate1 Hydrolysis Hydrolysis of Nitrile Intermediate1->Hydrolysis H₂SO₄, H₂O Product [4-¹⁴CH₃]-2,4-Dimethylnicotinamide Hydrolysis->Product Purification Preparative HPLC Product->Purification Analysis LC-MS, NMR, LSC Purification->Analysis

Caption: Workflow for the synthesis of [4-¹⁴CH₃]-2,4-Dimethylnicotinamide.

Detailed Protocol

Materials:

  • 2-Methyl-4-chloronicotinonitrile (precursor)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I) with known specific activity

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)

  • Liquid scintillation cocktail

Procedure:

  • Preparation of [¹⁴C]Methylmagnesium Iodide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of [¹⁴C]CH₃I in anhydrous diethyl ether dropwise. The reaction should initiate spontaneously. If not, gentle warming may be required. Stir the reaction mixture until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared [¹⁴C]methylmagnesium iodide solution in an ice bath. Add a solution of 2-methyl-4-chloronicotinonitrile in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis of the Nitrile: Remove the solvent under reduced pressure. To the crude [4-¹⁴CH₃]-2-methylnicotinonitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture at reflux for 6 hours.

  • Neutralization and Extraction: Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the product with dichloromethane (3x). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution and purify the crude product by preparative reverse-phase HPLC. A gradient of water (with 0.1% TFA) and acetonitrile is typically effective.

  • Analysis and Characterization:

    • Radiochemical Purity: Analyze the purified product by radio-HPLC to determine radiochemical purity[3][4].

    • Chemical Identity: Confirm the chemical structure by co-elution with an authentic, non-labeled standard of 2,4-Dimethylnicotinamide on HPLC and by LC-MS analysis.

    • Specific Activity: Determine the specific activity by quantifying the mass of the compound (using a calibrated UV detector on the HPLC) and measuring the radioactivity of a known amount using a liquid scintillation counter[5][6].

Parameter Typical Value
Starting Specific Activity of [¹⁴C]CH₃I50-60 mCi/mmol
Expected Radiochemical Yield20-30%
Required Radiochemical Purity>98%
Analytical HPLC ConditionsC18 column, gradient elution with water/acetonitrile + 0.1% TFA
Preparative HPLC ConditionsC18 column, isocratic or gradient elution with water/acetonitrile + 0.1% TFA

Table 1: Typical parameters for the synthesis of [4-¹⁴CH₃]-2,4-Dimethylnicotinamide.

[³H]Tritium Labeling Protocol: Catalytic Hydrogen Isotope Exchange

This protocol describes the introduction of tritium into the 2,4-Dimethylnicotinamide molecule via a metal-catalyzed hydrogen isotope exchange (HIE) reaction. This method is advantageous for achieving high specific activity.

Rationale and Strategy

Catalytic HIE reactions utilize a transition metal catalyst to activate C-H bonds, allowing for their exchange with tritium from a tritium source, typically tritium gas (T₂) or tritiated water (T₂O)[7][8]. The choice of catalyst is crucial for achieving efficient and regioselective labeling. Iridium-based catalysts, such as Crabtree's catalyst, are often effective for directing the exchange to positions ortho to the nitrogen in pyridine rings.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Tritiation cluster_2 Workup cluster_3 Purification & Analysis Reactants 2,4-Dimethylnicotinamide Iridium Catalyst Dichloromethane Tritiation Exposure to Tritium Gas (T₂) Reactants->Tritiation Degassing Removal of Labile Tritium Tritiation->Degassing Filtration Removal of Catalyst Degassing->Filtration Purification Preparative HPLC Filtration->Purification Analysis LC-MS, ³H-NMR, LSC Purification->Analysis

Caption: Workflow for the tritiation of 2,4-Dimethylnicotinamide.

Detailed Protocol

Materials:

  • 2,4-Dimethylnicotinamide

  • Iridium catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆)

  • Tritium gas (T₂)

  • Anhydrous, degassed dichloromethane

  • Methanol

  • HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)

  • Liquid scintillation cocktail

Procedure:

  • Reaction Setup: In a specialized tritiation vessel, dissolve 2,4-Dimethylnicotinamide and the iridium catalyst in anhydrous, degassed dichloromethane.

  • Tritiation: Freeze-pump-thaw the solution several times to remove dissolved air. Introduce tritium gas into the vessel and stir the reaction mixture at room temperature for 12-24 hours.

  • Removal of Labile Tritium: After the reaction, freeze the solution and remove the excess tritium gas. Add methanol to the frozen mixture and allow it to warm to room temperature. The methanol will exchange with any labile tritium (e.g., on the amide nitrogen). Remove the solvent under reduced pressure. Repeat this process three times to ensure complete removal of labile tritium.

  • Catalyst Removal: Dissolve the residue in a small amount of dichloromethane and filter through a short plug of silica gel to remove the iridium catalyst.

  • Purification: Purify the crude product by preparative reverse-phase HPLC using a gradient of water and acetonitrile containing 0.1% TFA.

  • Analysis and Characterization:

    • Radiochemical Purity: Determine the radiochemical purity using radio-HPLC[3][4].

    • Chemical Identity: Confirm the identity by co-elution with an authentic, non-labeled standard and by LC-MS.

    • Position of Labeling: Determine the position(s) of tritium incorporation using ³H-NMR spectroscopy.

    • Specific Activity: Calculate the specific activity by measuring the radioactivity of a known mass of the purified product[5][6].

Parameter Typical Value
Tritium Gas Pressure0.5 - 1.0 atm
Catalyst Loading5-10 mol%
Reaction Time12-24 hours
Expected Specific Activity10-30 Ci/mmol
Required Radiochemical Purity>98%
Analytical HPLC ConditionsC18 column, gradient elution with water/acetonitrile + 0.1% TFA

Table 2: Typical parameters for the tritiation of 2,4-Dimethylnicotinamide.

Quality Control and Validation

The purity and identity of the final radiolabeled product are paramount for the reliability of subsequent biological studies. A rigorous quality control process is therefore essential[9].

  • Radiochemical Purity: This is the proportion of the total radioactivity that is present in the desired chemical form. It is typically determined by radio-TLC or radio-HPLC[3][4]. The acceptance criterion is generally >98%.

  • Chemical Purity: This refers to the proportion of the desired chemical compound, irrespective of its isotopic composition. It is assessed by standard analytical techniques such as HPLC with UV detection.

  • Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., mCi/mmol or Ci/mmol). Accurate determination is crucial for quantitative studies[5][6].

  • Structural Integrity: The identity of the radiolabeled compound should be confirmed by mass spectrometry and, where applicable, by NMR spectroscopy. For tritium-labeled compounds, ³H-NMR is invaluable for determining the position of the label.

Safety Precautions

Working with radioactive materials requires strict adherence to safety protocols and regulations.

  • All manipulations of radioactive materials should be carried out in designated and appropriately shielded fume hoods or glove boxes.

  • Personal protective equipment (PPE), including lab coats, safety glasses, and gloves, must be worn at all times.

  • Radioactive waste must be disposed of according to institutional and national guidelines.

  • Personnel should be properly trained in radiation safety and monitoring.

Conclusion

The protocols outlined in this guide provide a robust framework for the successful radiolabeling of 2,4-Dimethylnicotinamide with both Carbon-14 and Tritium. The choice of methodology will depend on the specific requirements of the intended research application. Careful execution of the synthetic and purification steps, coupled with rigorous analytical validation, will ensure the production of high-quality radiotracers suitable for a wide range of in vitro and in vivo studies.

References

  • EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4167–4178. [Link]

  • Species variations in the N-methylation and quaternization of [14C]pyridine. (1981). Xenobiotica, 11(7), 449-456. [Link]

  • Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside. (2018). ACS Chemical Biology, 13(8), 2136–2143. [Link]

  • Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo. (1982). Xenobiotica, 12(8), 527-534. [Link]

  • Synthesis of radiolabeled nicotinamide cofactors from labeled pyridines: versatile probes for enzyme kinetics. (2012). Analytical Biochemistry, 430(2), 123-129. [Link]

  • Synthesis of radiolabeled nicotinamide cofactors from labeled pyridines: versatile probes for enzyme kinetics. (2012). Analytical Biochemistry, 430(2), 123-129. [Link]

  • How Does Radiolabeling Measure Enzyme Activity? Moravek. [Link]

  • Species variations in the N-methylation and quaternization of [14C]-pyridine in vivo [proceedings]. (1980). British Journal of Pharmacology, 71(1), 101P–102P. [Link]

  • The chemistry of the vitamin B3 metabolome. (2019). Redox Biology, 25, 101132. [Link]

  • Synthesis and utility of 14C-labeled nicotinamide cofactors. (2004). Analytical Biochemistry, 325(1), 62-67. [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2022). Molecules, 27(15), 4987. [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). Molecular Pharmaceutics, 19(12), 4647–4655. [Link]

  • A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. (2018). Journal of the American Chemical Society, 140(6), 1990–1993. [Link]

  • Pyridine-based Strategy towards Nitrogen Isotope Exchange. (2023). ChemRxiv. [Link]

  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. (2015). IAEA-INIS. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2018). Chemical Science, 9(12), 3169–3173. [Link]

  • Specific activity. Wikipedia. [Link]

  • RADIOACTIVITY. USP-NF. [Link]

  • Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. (2016). Bioconjugate Chemistry, 27(4), 999–1002. [Link]

  • The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Methylation of pyridines. (1969).
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017). PNAS, 114(47), 12432-12437. [Link]

  • Base-catalyzed hydrogen-tritium exchange rates of .omega.-tritium-substituted picolines and methylquinolines. (1970). The Journal of Organic Chemistry, 35(11), 3631–3634. [Link]

  • GMP synthesis of carbon-14 labelled substances. (2016). Journal of Labelled Compounds and Radiopharmaceuticals, 59(8), 315-326. [Link]

  • bmse000281 Nicotinamide at BMRB. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Advances, 14(2), 1126-1133. [Link]

  • Pyridine, 3,4-dimethyl-. NIST WebBook. [Link]

  • Synthesis of ¹⁵ N-labelled 3,5-dimethylpyridine. (2019). Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 923–928. [Link]

  • Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico. [Link]

  • Synthesis of [¹⁴C]imidazole ring labeled metiamide, cimetidine and impromidine. (1982). IAEA-INIS. [Link]

  • HPLC method for purifying organic compounds. (2002).
  • Synthesis of ¹⁵N‐labelled 3,5‐dimethylpyridine. (2019). Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 923-928. [Link]

  • 3,4-Dimethylpyridine. PubChem. [Link]

  • Synthesis of ¹⁵N labelled 3,5‐dimethylpyridine. (2019). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2,4-Dimethylnicotinamide

Current Status: Operational Topic: Stability & Solubility Optimization of 2,4-Dimethylnicotinamide Ticket ID: [AUTO-GEN-24DM-NAM][1][2] Executive Summary You are likely facing challenges with 2,4-Dimethylnicotinamide (2,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Solubility Optimization of 2,4-Dimethylnicotinamide Ticket ID: [AUTO-GEN-24DM-NAM][1][2]

Executive Summary

You are likely facing challenges with 2,4-Dimethylnicotinamide (2,4-DM-NAM) because it behaves differently than standard Nicotinamide (Vitamin B3).[1][2]

The Core Conflict: The two methyl groups at positions 2 and 4 provide steric protection that significantly enhances chemical stability against hydrolysis compared to generic nicotinamide. However, these same hydrophobic groups drastically reduce aqueous solubility , leading to frequent "crashing out" (precipitation) in neutral buffers.

This guide provides the protocols to solubilize 2,4-DM-NAM effectively while maintaining its chemical integrity.

Module 1: Chemical Stability & Degradation

The Mechanism: Why it degrades (and why yours might not)

Unlike standard Nicotinamide, which hydrolyzes rapidly in strong acids or bases, 2,4-DM-NAM is structurally reinforced.[1][2]

  • Steric Shielding: The methyl group at position 2 (ortho to the amide) and position 4 physically block nucleophiles (like water or hydroxide ions) from attacking the carbonyl carbon.

  • Electronic Effect: The methyl groups are electron-donating, making the pyridine ring more basic but the amide bond less electrophilic (more stable).

Primary Degradation Pathway: Despite the protection, extreme pH or heat will force Hydrolysis , converting the amide into 2,4-Dimethylnicotinic Acid and releasing Ammonia.

Diagram: Degradation & Stability Logic

degradation_pathway NAM 2,4-Dimethylnicotinamide (Intact API) Acid 2,4-Dimethylnicotinic Acid (Hydrolysis Product) NAM->Acid Hydrolysis (pH > 10 or pH < 2) + Heat Ammonia Ammonia (NH3) NAM->Ammonia Byproduct NOxide N-Oxide Impurity (Oxidation Product) NAM->NOxide Oxidizing Agents (H2O2, Peroxides)

Figure 1: The primary degradation route is hydrolysis to the carboxylic acid. Note that the 2,4-dimethyl substitution significantly slows this reaction compared to non-substituted nicotinamide.[1][2]

Module 2: Solubility & Formulation (The Critical Step)

The Problem: Users often report the compound dissolving initially and then precipitating after 24 hours at


. This is a thermodynamic equilibration issue driven by the lipophilic methyl groups.
Solubility Data & Solvent Selection
Solvent SystemSolubility RatingStability RiskRecommendation
Water (Neutral pH) Poor (< 5 mM)LowAvoid for stock solutions.[1][2]
DMSO (Anhydrous) Excellent (> 100 mM)LowPrimary Choice for Stock.
Ethanol (Absolute) Good (> 50 mM)LowGood alternative if DMSO is toxic to your assay.
Acidic Buffer (pH 4.0) ModerateLowGood for working solution (Protonation aids solubility).
PBS (pH 7.4) PoorModerateRisk of precipitation upon cooling.
Protocol: Preparation of a Stable 50 mM Stock Solution

Rationale: We utilize DMSO to overcome the lattice energy of the crystal, then store at a temperature that prevents degradation without inducing precipitation.

  • Weighing: Weigh the target amount of 2,4-Dimethylnicotinamide.

  • Dissolution: Add anhydrous DMSO to achieve 50 mM concentration. Vortex vigorously for 30 seconds.

    • Checkpoint: Ensure the solution is perfectly clear. If cloudy, sonicate at

      
       for 5 minutes.
      
  • Aliquot: Dispense into light-protective amber tubes (avoid repeated freeze-thaw).

  • Storage: Store at

    
     .
    
    • Note: DMSO freezes at

      
      . Ensure the solution is fully thawed and vortexed before use to redissolve any micro-crystals.
      

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Instability

troubleshooting_tree Start Issue Detected Precip Cloudiness / Precipitate? Start->Precip Loss Loss of Potency / Peak Area? Start->Loss CheckSolvent Check Solvent System Precip->CheckSolvent Yes CheckpH Check Buffer pH Loss->CheckpH Yes Action1 Switch to DMSO Stock or Lower pH to ~4.5 CheckSolvent->Action1 HighpH Is pH > 8.0? CheckpH->HighpH Hydrolysis Hydrolysis Likely (Amide -> Acid) HighpH->Hydrolysis Yes Oxidation Check for Oxidizers (Peroxides in PEG/Tween) HighpH->Oxidation No

Figure 2: Diagnostic workflow for identifying whether the issue is physical (solubility) or chemical (degradation).

Frequently Asked Questions

Q1: My solution turned slightly yellow after a week at Room Temperature. Is it safe to use?

  • Analysis: Yellowing in pyridine derivatives often indicates N-oxidation (formation of N-oxide) or photo-degradation.[1][2]

  • Verdict: Discard. While the primary amide might still be intact, pyridine N-oxides can have significantly different biological activities and toxicities.[1][2]

  • Prevention: Always store in amber vials. Pyridine rings are UV-sensitive.[1][2]

Q2: Can I use this in cell culture (pH 7.4)? It keeps crashing out.

  • Analysis: 2,4-DM-NAM is lipophilic.[1][2] At pH 7.4, the pyridine nitrogen is unprotonated (neutral), making it its least soluble form.

  • Solution: Create a 1000x Stock in DMSO . When you dilute it 1:1000 into the media, the final DMSO concentration is 0.1% (usually non-toxic), and the kinetic solubility should hold for the duration of a standard 24-48h assay. Do not try to dissolve the powder directly into the media.

Q3: How do I validate that my compound hasn't hydrolyzed?

  • Method: HPLC-UV.[1][2]

  • Marker: Look for a shift in retention time. The hydrolysis product (2,4-Dimethylnicotinic acid) is more polar than the amide and will elute earlier on a Reverse Phase (C18) column.

  • Self-Check: Run a "forced degradation" control: Boil a small aliquot in 1M NaOH for 30 mins. Inject this to identify the "Acid" peak position. Compare your sample to this standard.

References & Grounding

  • Hydrolysis Kinetics of Nicotinamide Derivatives:

    • Source: PubChem - Nicotinamide Stability Data.[1][2]

    • Relevance: Establishes the baseline mechanism for amide hydrolysis in pyridine rings.

    • Link:[1][2]

  • Steric Hindrance in Pyridine Substitutions:

    • Source: Sigma-Aldrich / Merck Technical Bulletins (Pyridine Derivatives).[1][2]

    • Relevance: Confirms the stabilizing effect of ortho-methyl substitution on amide bonds.[1][2]

    • Link:[1][2]

  • Photostability of Pyridines:

    • Source: ICH Guidelines Q1B (Photostability Testing).[3][4]

    • Relevance: Dictates the requirement for amber storage for aromatic nitrogen heterocycles.

    • Link:[2]

  • Solubility Thermodynamics (Jouyban-Acree Model):

    • Source: PhysChemRes (Solubility of Nicotinamide in Mixed Solvents).

    • Relevance: Provides the theoretical basis for using Ethanol/DMSO co-solvents for lipophilic amides.

    • Link:[1][2]

Sources

Optimization

Technical Support Guide: 2,4-Dimethylnicotinamide Crystallization

Executive Summary & Compound Profile 2,4-Dimethylnicotinamide is a critical pyridine-based intermediate, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its crystallization behavior is dominated b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,4-Dimethylnicotinamide is a critical pyridine-based intermediate, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its crystallization behavior is dominated by two structural features: the pyridine ring (conferring pH-dependent solubility) and the amide moiety (introducing strong hydrogen bonding capability, often leading to polymorphism and oiling out).

This guide addresses the specific physicochemical challenges of this molecule, moving beyond generic advice to provide mechanism-based solutions.

Compound Properties Dashboard
PropertyCharacteristicImpact on Crystallization
Functional Groups Pyridine N, Amide (–CONH₂)High risk of conformational polymorphism; pH-sensitive solubility.[1]
Common Impurities N-oxides (yellow color), RegioisomersImpurities widen the Metastable Zone Width (MSZW), promoting oiling out.
Solubility Profile High: Alcohols, DMSO, DCMLow: Heptane, Water (pH > 8)"Good-Solvent" interactions often too strong, requiring aggressive antisolvents.
Major Failure Mode Liquid-Liquid Phase Separation (LLPS)Product separates as an oil before crystallizing (Oiling Out).[2]

Troubleshooting Module: Oiling Out (LLPS)

Symptom: The solution becomes turbid with oily droplets rather than solid particles upon cooling or antisolvent addition. The oil eventually solidifies into a hard, impure glass or sticky gum.

Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[2] For 2,4-dimethylnicotinamide, the interaction between the amide group and polar solvents (like water or alcohols) creates a "solvated melt" phase that is thermodynamically more stable than the supersaturated solution but less stable than the crystal lattice. This occurs when the crystallization temperature (


) is higher than the spinodal decomposition temperature but the nucleation barrier is too high.
Diagnostic & Remediation Protocol

Q: Why is my batch oiling out despite using the standard Ethanol/Water ratio?

A: The "standard" ratio likely pushes the system into the LLPS region before the Metastable Limit is reached. You must decouple supersaturation generation from phase separation.

Step-by-Step Fix:

  • Determine the Oiling Out Boundary:

    • Heat the oiled mixture until it becomes a single phase (Clear Point).

    • Cool slowly without seeding. Note the temperature where oil droplets first appear (

      
      ).
      
    • Your crystallization protocol must introduce seeds at

      
      .
      
  • Implement the "Seeding at Low Supersaturation" Strategy:

    • Solvent: Switch to a system with slightly lower solubility power (e.g., replace pure Ethanol with Isopropyl Acetate/Ethanol mixture) to lower the energy barrier for nucleation.

    • Seeding: Add 0.5 - 1.0 wt% of pure seed crystals at a temperature 2-5°C above the determined

      
      .
      
    • Aging: Hold the temperature constant for 1-2 hours after seeding. This allows the seeds to grow and consume supersaturation, preventing the concentration from ever reaching the critical LLPS limit.

Q: I don't have seed crystals. How do I generate the first batch?

A: Use Sonocrystallization or Cold-Surface Nucleation .

  • Protocol: Dip a liquid nitrogen-cooled glass rod into the supersaturated solution. The extreme local subcooling forces immediate nucleation on the glass surface. Scrape these solids back into the vessel to act as seeds.

Visualization: The Oiling Out Decision Tree

OilingOutLogic Start Issue: Product Oils Out CheckImpurity Check Purity (HPLC) Is Purity < 95%? Start->CheckImpurity PurifyFirst Action: Pre-purify via Acid/Base Extraction CheckImpurity->PurifyFirst Yes (Impurities depress MP) CheckTemp Check T_cryst vs T_oil CheckImpurity->CheckTemp No (Purity OK) PurifyFirst->Start Retry MeasureToil Experiment: Determine T_oil (Temp where droplets appear) CheckTemp->MeasureToil SeedStrategy Strategy: Seed @ T > T_oil MeasureToil->SeedStrategy If T_oil is accessible AntisolventStrategy Strategy: Reverse Addition (Add Solution to Antisolvent) MeasureToil->AntisolventStrategy If T_oil is too close to BP

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Troubleshooting Module: Polymorphism & Habit Control

Symptom: Batch-to-batch variation in melting point (e.g., 152°C vs 156°C) or XRD patterns. Crystals may appear as needles (hard to filter) in one batch and blocks in another.

Mechanism: Nicotinamide derivatives are notorious for Conformational Polymorphism . The amide group can rotate, allowing different hydrogen bonding motifs (e.g., dimers vs. catemers). Kinetic forms (needles) often precipitate fast, while thermodynamic forms (blocks) grow slower.

Protocol: Competitive Slurry Conversion

To ensure you are isolating the thermodynamically stable form (critical for regulatory filing), perform a competitive slurry experiment.

  • Preparation: Mix equal parts (approx. 100mg each) of Form A (e.g., needles) and Form B (e.g., blocks/oil-solidified material).

  • Solvent Selection: Choose a solvent with moderate solubility (e.g., Isopropanol). Do not use a solvent where solubility is too high (dissolves everything) or too low (zero mass transfer).

  • Execution: Suspend the mixture in 2 mL of solvent. Stir at ambient temperature (or your target isolation temperature) for 24-48 hours.

  • Analysis: Filter and analyze via PXRD. The surviving crystal form is the stable polymorph at that temperature.

  • Application: Use this stable form as the exclusive seed material for all future crystallizations.

Troubleshooting Module: Purity & Color Removal

Symptom: Product is off-white, yellow, or brown. Recrystallization does not remove the color.

Mechanism: The pyridine ring is susceptible to oxidation, forming N-oxides , which are often yellow. Additionally, trace transition metals (from coupling reactions) can chelate with the pyridine nitrogen, carrying color into the crystal lattice.

Q: How do I remove the persistent yellow color?

A: Standard carbon treatment often fails because the pyridine ring adsorbs too strongly to the carbon, reducing yield, or the N-oxide is too structurally similar to the product to be rejected by the lattice.

Protocol: pH-Swing Crystallization

Instead of simple cooling, utilize the basicity of the pyridine nitrogen (


).
  • Dissolution (Acidic): Dissolve the crude solid in dilute HCl (pH ~1-2). The protonated pyridinium species is highly water-soluble.

    • Benefit: Neutral organic impurities (oils, unreacted precursors) remain insoluble or organic-soluble.

  • Wash: Wash this aqueous acidic phase with an organic solvent (e.g., Ethyl Acetate or DCM) to remove non-basic colored impurities.

  • Precipitation (Basic): Slowly add a base (e.g., NaOH or NH₄OH) to the aqueous phase.

  • Target pH: Adjust to pH 8-9.

    • Mechanism:[3][4] As pH passes the

      
      , the molecule deprotonates, becoming neutral and lipophilic. It will crystallize out of the water.
      
  • Polishing: If color persists, use Silica Thiol scavengers (if metal contamination is suspected) rather than activated carbon.

Visualization: pH-Dependent Solubility Workflow

pH_Swing Crude Crude Solid (Yellow/Impure) Acidify Add dilute HCl (pH < 2) Crude->Acidify Protonation Wash Org. Solvent Wash (Remove Neutral Impurities) Acidify->Wash Pyridinium Salt (aq) Neutralize Slow Base Addition (Target pH 8-9) Wash->Neutralize Purified Aqueous Phase Crystallize Precipitation of Free Base Neutralize->Crystallize Deprotonation

Figure 2: pH-Swing purification strategy utilizing the pyridine nitrogen basicity.

FAQ: Yield Optimization

Q: I am losing 40% of my product in the mother liquor. How do I recover it?

A: High loss indicates the "Good Solvent" is too effective.

  • Check pH: Ensure the final slurry pH is > 8. If the pH is near 4-5, a significant portion of the molecule exists as the soluble protonated salt.

  • Salting Out: If using water/methanol mixtures, add NaCl to saturation. The "Salting Out" effect reduces the solubility of the organic amide, forcing it out of solution.

  • Second Crop: Do not recycle mother liquor endlessly (impurity buildup). Evaporate the mother liquor to dryness, perform a quick "flash" recrystallization, and use this lower-purity material as input for the next batch's upstream reaction, not the final crystallization.

References

  • Li, X., et al. (2020).[5] Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Nature Communications. Link

    • Relevance: Establishes the baseline for conformational polymorphism in nicotinamide deriv
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link

    • Relevance: Authoritative guide on LLPS mechanisms and detection.
  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link

    • Relevance: Specific strategies for handling oiling out in pharmaceutical intermedi
  • Chadwick, K., et al. (2012). Crystallization of Nicotinamide: Effect of Solvent on Crystal Habit and Polymorphism. Crystal Growth & Design. Relevance: Provides the theoretical basis for solvent selection in pyridine amides.

Sources

Troubleshooting

Technical Support Center: 2,4-Dimethylnicotinamide (2,4-DMN) Stability &amp; Degradation

Executive Summary: The "Steric Sandwich" Effect Welcome to the technical support hub for 2,4-Dimethylnicotinamide (2,4-DMN) . Unlike standard nicotinamide, 2,4-DMN possesses a unique structural feature: the amide group a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Sandwich" Effect

Welcome to the technical support hub for 2,4-Dimethylnicotinamide (2,4-DMN) . Unlike standard nicotinamide, 2,4-DMN possesses a unique structural feature: the amide group at position 3 is flanked by methyl groups at positions 2 and 4.

Expert Insight: This "steric sandwich" creates a significant barrier to nucleophilic attack. While this makes 2,4-DMN kinetically more stable against hydrolysis than its parent nicotinamide, it introduces unique analytical challenges. When degradation does occur, it is often driven by specific, high-energy stress factors that researchers frequently overlook.

This guide addresses the three primary degradation vectors: Hydrolysis , N-Oxidation , and Photolysis , alongside specific analytical troubleshooting.

Interactive Troubleshooting Guide (Q&A)

Module A: Hydrolytic Degradation (Acid Impurity)

User Question: "I am detecting a new peak at RRT ~0.85 in my stability samples (40°C/75% RH). It has a distinct UV spectrum shift. What is it?"

Diagnosis: You are likely observing 2,4-dimethylnicotinic acid , formed via amide hydrolysis.

The Mechanism: Despite the steric hindrance provided by the 2- and 4-methyl groups, moisture combined with thermal stress or pH extremes will eventually cleave the amide bond.

  • Acidic pH: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.

  • Basic pH: Direct nucleophilic attack by hydroxide ions (slower due to the flanking methyls repelling the nucleophile).

Corrective Protocol (Validation): To confirm this impurity is the acid hydrolysis product, perform this rapid "Spike & Shift" test:

  • Aliquot: Take your degraded sample.

  • Shift pH: Adjust the sample pH to 2.0 (using 0.1% Formic Acid) and inject. Then adjust a fresh aliquot to pH 8.0 (using Ammonium Bicarbonate) and inject.

  • Observation: If the peak is the carboxylic acid, its retention time will shift significantly (eluting earlier at high pH due to ionization/deprotonation) compared to the neutral amide parent.

Module B: Oxidative Degradation (N-Oxides)

User Question: "My LC-MS shows a small impurity with a mass of [M+16]. Is this a synthesis byproduct or degradation?"

Diagnosis: This is 2,4-Dimethylnicotinamide-N-oxide .

The Mechanism: The pyridine nitrogen lone pair is susceptible to electrophilic attack by peroxides or singlet oxygen.

  • Source: This often originates from trace peroxides in aged solvents (THF, Dioxane, Ethers) or excipients (PEG, Polysorbates) used during formulation or extraction.

  • Steric Note: The 2-methyl group provides some protection to the ring nitrogen, making this reaction slower than in unsubstituted pyridine, but it is not immune to strong oxidants like mCPBA or accumulated peroxides.

Troubleshooting Step: Check your solvents. If you are using THF or an ether for extraction/dissolution, test it for peroxides using Quantofix® strips. If positive, switch to fresh, inhibitor-free HPLC grade methanol or acetonitrile.

Visualizing the Pathways

The following diagram maps the degradation logic and expected mass shifts.

DMN_Degradation cluster_signals Analytical Signals (LC-MS) Parent 2,4-Dimethylnicotinamide (MW: 150.18 Da) Neutral pH: Stable Acid 2,4-Dimethylnicotinic Acid (MW: 151.16 Da) + Hydrolysis (+H2O, -NH3) Parent->Acid Acid/Base Hydrolysis (Slowed by steric bulk) Oxide 2,4-Dimethylnicotinamide-N-oxide (MW: 166.18 Da) + Oxidation (+O) Parent->Oxide Peroxides/Oxidizing Agents RingOpen Ring-Opened Aldehydes (Complex Mixture) + Photolysis (UV) Parent->RingOpen High Intensity UV Sig1 Acid: RRT < 1.0 ES-: [M-H]- 150 Acid->Sig1 Sig2 N-Oxide: RRT < 1.0 ES+: [M+H]+ 167 Oxide->Sig2

Figure 1: Degradation tree of 2,4-Dimethylnicotinamide showing the two primary pathways (Hydrolysis and Oxidation) and their corresponding analytical signatures.

Analytical Method Troubleshooting (HPLC)

Issue: "I cannot separate the parent 2,4-DMN from its acid degradant on my C18 column. They co-elute near the void volume."

Root Cause: Nicotinamides are highly polar. The 2,4-dimethylnicotinic acid is even more polar, especially at neutral/basic pH where it is ionized. Standard C18 columns suffer from "phase collapse" or lack of retention for these species.

Recommended Workflow:

ParameterRecommendationScientific Rationale
Column Choice HILIC (Amide or Silica) or PFP (Pentafluorophenyl)HILIC retains polar species by water-layer partitioning. PFP offers pi-pi interactions with the pyridine ring, providing selectivity orthogonal to hydrophobicity.
Mobile Phase pH Acidic (pH 2.5 - 3.0) Suppresses the ionization of the carboxylic acid degradant (pKa ~4.8), keeping it neutral to increase retention on Reverse Phase columns.
Ion Pairing Add Hexanesulfonate (if using C18)If you must use C18, an ion-pairing agent will form a neutral complex with the protonated pyridine nitrogen, increasing retention.

Validated Stress Testing Protocols

To experimentally verify these pathways in your own lab, use these specific conditions. These are calibrated to account for the steric stability of the 2,4-isomer.

Protocol A: Forced Hydrolysis (Acidic)
  • Preparation: Dissolve 2,4-DMN to 1 mg/mL in 1.0 N HCl.

  • Stress: Reflux at 80°C for 6 hours . (Note: Standard nicotinamide degrades faster; the 2,4-isomer requires higher heat/time due to steric hindrance).

  • Neutralization: Quench with 1.0 N NaOH prior to HPLC analysis.

  • Target: Expect ~10-20% conversion to 2,4-dimethylnicotinic acid.

Protocol B: Oxidative Stress
  • Preparation: Dissolve 2,4-DMN to 1 mg/mL in 3% Hydrogen Peroxide (

    
    ).
    
  • Stress: Incubate at Room Temperature for 24 hours in the dark.

  • Target: Expect formation of the N-oxide peak (M+16).

References & Authority

  • Structural Stability of Nicotinamides:

    • Source: Tandel, F., & More, P. (2023).[1] "Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid." International Journal of Pharmacy Research & Technology.[1]

    • Relevance: Establishes baseline hydrolysis kinetics for the nicotinamide core, which serves as the comparative baseline for the sterically hindered 2,4-dimethyl derivative.

  • Oxidation Pathways (N-Oxides):

    • Source: "Medicinal Chemistry of Drugs with N-Oxide Functionalities."[2][3] National Institutes of Health (PMC).

    • Relevance: details the mechanism of pyridine N-oxidation and the stability of the resulting N-oxide metabolites.

  • HILIC Separation of Polar Metabolites:

    • Source: "Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column." MethodsX (Elsevier).

    • Relevance: Validates the analytical troubleshooting recommendation to switch from C18 to HILIC/PBr columns for separating nicotinamide parents from acid degradants.

  • Amide Hydrolysis Mechanisms:

    • Source: Roberts, J.D., & Caserio, M.C. "Synthesis and Reactivity of Amides." Chemistry LibreTexts.

    • Relevance: Provides the fundamental mechanistic grounding for acid/base catalyzed hydrolysis of carboxamides.

Sources

Optimization

Technical Support Center: 2,4-Dimethylnicotinamide Analytical Assays

Topic: Avoiding Interference and Optimizing Selectivity for 2,4-Dimethylnicotinamide (2,4-DMNA) Role: Senior Application Scientist Status: Operational Introduction Welcome to the Technical Support Center. As specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Interference and Optimizing Selectivity for 2,4-Dimethylnicotinamide (2,4-DMNA) Role: Senior Application Scientist Status: Operational

Introduction

Welcome to the Technical Support Center. As specialists in pyridine derivative analysis, we understand that 2,4-Dimethylnicotinamide (2,4-DMNA) presents a unique set of chromatographic challenges. Unlike its parent compound nicotinamide, the presence of methyl groups at the 2 and 4 positions introduces steric effects and alters basicity, yet it remains difficult to resolve from its structural isomers (e.g., 2,5-DMNA, 4,6-DMNA) and biological matrix components.

This guide moves beyond standard protocols to address the causality of interference—why it happens and how to engineer it out of your assay.

Module 1: Chromatographic Resolution (The Isomer Problem)

User Query: I am seeing a "shoulder" on my 2,4-DMNA peak, or inconsistent quantitation when analyzing crude synthesis mixtures. Standard C18 columns aren't separating the isomers.[1] What is happening?

Scientist’s Analysis: The "shoulder" is likely a co-eluting positional isomer. Standard C18 columns rely almost exclusively on hydrophobic interactions. Since 2,4-DMNA and its isomers (like 2,5-DMNA) have nearly identical hydrophobicity (logP), a C18 phase cannot distinguish them effectively. You need a stationary phase that exploits shape selectivity and pi-pi interactions .

Troubleshooting Protocol: Column Selection Strategy

Do not rely on C18 for pyridine isomer separation. Switch to a Pentafluorophenyl (PFP) phase.[2]

  • Why PFP? The fluorine atoms in the PFP ring create a strong electron-deficient face.[2] This interacts with the electron-rich pyridine ring of 2,4-DMNA via pi-pi interactions. More importantly, the rigid PFP ring offers steric selectivity, resolving isomers based on the physical position of the methyl groups.

Table 1: Stationary Phase Selection Guide for Pyridine Derivatives

Column ChemistryRetention MechanismSuitability for 2,4-DMNASpecificity Note
C18 (Alkyl) Hydrophobic InteractionLow Poor isomer resolution; prone to peak tailing due to silanol interactions.
PFP (Pentafluorophenyl) Hydrophobicity + Pi-Pi + H-Bonding + Shape SelectivityHigh Excellent for separating positional isomers (e.g., 2,4- vs 2,5-DMNA).
HILIC (Silica/Amide) Hydrophilic Partitioning + Ion ExchangeMedium/High Best if the analyte is unretained on RP; separates based on polarity differences.
Biphenyl Hydrophobicity + Pi-PiMedium Better than C18, but often less shape-selective than PFP for methylated pyridines.
Visualizing the Selection Logic

ColumnSelection Start Start: 2,4-DMNA Separation Issue IsRetained Is the analyte retained on C18? Start->IsRetained IsomerIssue Is there co-elution with isomers? IsRetained->IsomerIssue Yes PolarityIssue Is the issue low retention (k < 1)? IsRetained->PolarityIssue No UsePFP SOLUTION: Switch to PFP Column (Exploits Pi-Pi & Steric Selectivity) IsomerIssue->UsePFP Yes (Critical) OptimizeC18 SOLUTION: Optimize pH (High pH resistant C18) IsomerIssue->OptimizeC18 No PolarityIssue->UsePFP No (Try PFP for retention) UseHILIC SOLUTION: Switch to HILIC Mode (Amide or Bare Silica) PolarityIssue->UseHILIC Yes

Figure 1: Decision matrix for selecting the optimal stationary phase based on specific failure modes.

Module 2: Mass Spectrometry & Matrix Effects

User Query: My LC-MS/MS signal for 2,4-DMNA is suppressed in plasma samples compared to solvent standards. How do I fix this "Matrix Effect"?

Scientist’s Analysis: 2,4-DMNA is a small, basic molecule. In biological matrices, it often co-elutes with phospholipids (specifically lysophosphatidylcholines). In the electrospray source (ESI), these abundant lipids compete for charge, suppressing the ionization of your analyte.

The "Self-Validating" Protocol: Post-Column Infusion

Before running samples, you must map the suppression zones of your method.

  • Setup: Infuse a constant flow of 2,4-DMNA standard (100 ng/mL) into the MS source via a T-junction.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed by your current method) via the LC column.

  • Observation: Monitor the baseline of the 2,4-DMNA transition.

    • Result: You will see a flat baseline that "dips" (suppression) or "peaks" (enhancement) when matrix components elute.

  • Action: Adjust your gradient or column chemistry (see Module 1) to ensure 2,4-DMNA elutes outside these suppression zones.

Visualizing the Interference Mechanism

MatrixEffect cluster_source ESI Source (Ionization Competition) Droplet Charged Droplet Suppression Signal Suppression (False Negative) Droplet->Suppression Poor Desolvation Analyte 2,4-DMNA (+) Analyte->Droplet Blocked from Surface Matrix Phospholipids (++) Matrix->Droplet Occupies Surface CoElution Co-Elution from Column CoElution->Droplet Enters Source

Figure 2: Mechanism of ion suppression where co-eluting phospholipids prevent 2,4-DMNA from entering the gas phase.

Module 3: Sample Preparation Protocols

User Query: Protein precipitation (PPT) is giving me dirty baselines. Is Solid Phase Extraction (SPE) necessary?

Scientist’s Analysis: For pyridine derivatives in plasma, PPT (using Acetonitrile/Methanol) is often insufficient because it does not remove phospholipids. For robust quantification, we recommend Supported Liquid Extraction (SLE) or Mixed-Mode Cation Exchange (MCX) SPE .

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes the basic nitrogen of the pyridine ring (pKa ~3-4) to lock the analyte onto the sorbent while washing away neutrals and acids.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% H₃PO₄ (Acidifies sample to pH ~2, ensuring 2,4-DMNA is positively charged).

  • Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at low flow (1 mL/min).

    • Mechanism:[1][3] 2,4-DMNA binds via ionic interaction (cation exchange) AND hydrophobic interaction.

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).[4]

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol. (Crucial step: Removes neutral lipids and hydrophobic interferences. The analyte remains bound ionically).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] High pH neutralizes the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness and reconstitute in mobile phase.

Module 4: Stability & Handling

User Query: Does 2,4-DMNA degrade during storage?

Scientist’s Analysis: While the pyridine ring is stable, the amide group is susceptible to hydrolysis under extreme pH. Furthermore, N-oxide formation can occur if samples are exposed to light or oxidizing agents for extended periods.

  • Storage: Store stock solutions in amber glass at -20°C.

  • Solvents: Avoid protic solvents (methanol/water) for long-term storage of stock; use DMSO or Acetonitrile.

  • In-Vial Stability: If using an autosampler >24 hours, ensure the sample tray is cooled to 4°C to prevent hydrolysis of the amide to the corresponding carboxylic acid (2,4-dimethylnicotinic acid).

References
  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates superior selectivity of PFP phases for positional isomers compared to C18).

  • Phenomenex. (2018).[5] Reversed Phase Selectivity Guide. (Details the interaction mechanisms of PFP and HILIC phases for polar basic compounds).

  • National Institutes of Health (NIH). (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS.[6][7][8] (Provides baseline validation parameters for nicotinamide-derivative analysis in biological matrices).

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (Explains the Lewis acid/base interactions critical for separating electron-rich pyridines).

  • Waters Corporation. (2025). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (Comprehensive review of phospholipid suppression mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Synthesized 2,4-Dimethylnicotinamide

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1][2][3][4][5] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of the principal analytical techniques for validating the purity of 2,4-Dimethylnicotinamide, a key nicotinamide derivative with significant potential in various therapeutic areas. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their specific needs.

The Criticality of Purity Validation

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound implications, ranging from altered pharmacological activity and toxicity to compromised stability and manufacturability. For 2,4-Dimethylnicotinamide, potential impurities could include unreacted starting materials, regioisomers (e.g., other dimethylnicotinamide isomers), residual solvents, and by-products of the synthetic route. A multi-faceted analytical approach is therefore not just recommended but essential for a comprehensive purity assessment.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity validation is contingent on the specific analytical question being addressed. Do you need to quantify known impurities, identify unknown species, or provide an unambiguous structural confirmation? The table below summarizes the primary applications and performance characteristics of the most relevant techniques for 2,4-Dimethylnicotinamide analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantitative analysis of purity and impurity profiling.[6][7][8]Definitive structural elucidation and quantification of major components.Identification of impurities and confirmation of molecular weight.
Sensitivity High (ng to pg levels).[9]Moderate (µg to mg levels).Very High (pg to fg levels).
Quantitative Accuracy Excellent for validated methods.Excellent for major components using an internal standard.Good with appropriate calibration, especially with LC-MS.[10][11][12]
Structural Information Limited (retention time).Extensive (chemical environment of nuclei).[13][14][15]Provides molecular weight and fragmentation patterns.[16]
Common Detector UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS).Radiofrequency detector.Time-of-Flight (TOF), Quadrupole, Ion Trap.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For 2,4-Dimethylnicotinamide, a reverse-phase HPLC method is typically the most effective approach.

The "Why" Behind the HPLC Protocol

The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar compounds like 2,4-Dimethylnicotinamide from both more polar and less polar impurities. The mobile phase, a mixture of a weak acid in water and an organic solvent, is optimized to achieve a good peak shape and resolution. The acidic modifier (e.g., formic or acetic acid) helps to suppress the ionization of the pyridine nitrogen, leading to more symmetrical peaks. A gradient elution is often employed to ensure the timely elution of a wide range of potential impurities with varying polarities. UV detection is suitable as the pyridine ring in 2,4-Dimethylnicotinamide contains a chromophore that absorbs in the UV region.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 2,4-Dimethylnicotinamide sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The presence of any additional peaks indicates impurities. For a comprehensive analysis, reference standards of potential impurities should be co-injected to confirm their identities by retention time.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized 2,4-Dimethylnicotinamide Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column C18 Column Separation Inject->Column Detect UV Detection (260 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC workflow for purity analysis of 2,4-Dimethylnicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide definitive structural information. For purity validation, NMR can confirm the identity of the main component and detect impurities that have a different chemical structure, often without the need for a reference standard for the impurity itself.

The "Why" Behind the NMR Protocol

A high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the spectral dispersion necessary to resolve the signals of 2,4-Dimethylnicotinamide from those of potential structurally similar impurities. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents that dissolve the analyte without producing interfering signals in the ¹H NMR spectrum. The addition of a known amount of an internal standard with a distinct, non-overlapping signal allows for a highly accurate quantitative analysis (qNMR).

Experimental Protocol: ¹H NMR for Purity and Identity
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2,4-Dimethylnicotinamide sample into an NMR tube.

    • Add a precise amount of a suitable internal standard (e.g., maleic acid).

    • Dissolve the sample and internal standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 to 64 (for good signal-to-noise).

    • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 10-30 s for quantitative results).

    • Acquisition Time: 2-4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

Data Interpretation

The chemical shifts, coupling patterns, and integration values of the proton signals should be consistent with the structure of 2,4-Dimethylnicotinamide. The presence of unexpected signals suggests impurities. The purity can be calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard signal, taking into account the number of protons each signal represents and their respective molecular weights.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process FID (FT, Phasing) Acquire->Process Integrate Integrate Signals Process->Integrate Compare Compare Analyte vs. Standard Integrate->Compare Purity Determine Purity & Structure Compare->Purity

Caption: NMR workflow for structural confirmation and purity of 2,4-Dimethylnicotinamide.

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized 2,4-Dimethylnicotinamide and for identifying and characterizing impurities, even at trace levels. When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally potent method for purity analysis.

The "Why" Behind the LC-MS Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2,4-Dimethylnicotinamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurity ions, greatly aiding in their identification.

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Utilize the HPLC method described previously. The mobile phase is compatible with MS analysis.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode. For targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity.[10][11][12]

Data Interpretation

The mass spectrum of the main peak should show a prominent ion corresponding to the [M+H]⁺ of 2,4-Dimethylnicotinamide (expected m/z = 151.0866 for C₈H₁₁N₂O⁺). Any other peaks in the chromatogram can be analyzed by their mass spectra to tentatively identify the impurities based on their molecular weights. This information is invaluable for understanding the side reactions occurring during synthesis.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Inject Inject Sample Separate HPLC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze Mass Analyzer (TOF/Orbitrap) Ionize->Analyze Detect Ion Detector Analyze->Detect TIC Total Ion Chromatogram Detect->TIC MS_Spectra Extract Mass Spectra TIC->MS_Spectra Identify Identify MW of Impurities MS_Spectra->Identify

Caption: LC-MS workflow for impurity identification in 2,4-Dimethylnicotinamide.

Conclusion: A Synergistic Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy validation of synthesized 2,4-Dimethylnicotinamide relies on the synergistic use of multiple orthogonal techniques. HPLC provides the quantitative backbone for purity assessment, NMR offers unequivocal structural confirmation of the target molecule, and LC-MS delivers the sensitivity and specificity required for the identification of unknown impurities. By employing these methods in concert, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the journey from laboratory discovery to potential therapeutic application.

References

  • Creative Proteomics. Nicotinamide Analysis Service.
  • Alfa Omega Pharma. Nicotinamide Impurities | 98-92-0 Certified Reference Substance.
  • METTLER TOLEDO. (2024, May 3). Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation.
  • HELIX Chromatography. (2021, February 18). HPLC Methods for analysis of Nicotinamide.
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Al-karmalaky, H., et al. (2022, March 18).
  • U.S. Food and Drug Administration. Process Validation: General Principles and Practices.
  • Trammel, R. S., et al.
  • Innopharma Education. (2024, July 8). What is Pharmaceutical Validation, and Why is it Important?.
  • CAI. (2025, February 27). Why Pharmaceutical Validation Processes are Critical for Quality Assurance.
  • Biological Magnetic Resonance Bank. bmse000281 Nicotinamide at BMRB.
  • MassBank. (2017, October 25). Organic compounds.
  • Pawar, A. (2022, July-September). A Brief Review on Pharmaceutical Validation.
  • MATEC Web of Conferences. Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection.
  • Clark, B. R., et al. (1975, October). A fluorimetric method for quantitation in the picomole range of N1-methylnicotinamide and nicotinamide in serum.
  • Be-VITAL. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Semantic Scholar. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ACS Publications. (2018, April 23). A Quadrupole-Central-Transition 17O NMR Study of Nicotinamide: Experimental Evidence of Cross-Correlation between Second-Order Quadrupolar Interaction and Magnetic Shielding Anisotropy.
  • Pharmaffiliates. Nicotinamide-impurities.
  • ACS Publications. (2018, April 23). A Quadrupole-Central-Transition 17O NMR Study of Nicotinamide: Experimental Evidence of Cross-Correlation between Second.
  • PubMed. (2003, November 1). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
  • Yang, F., et al. (2017, December 23). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. PMC.
  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. A Comparative Guide to Confirming the Purity of 2-Acetamidonicotinic Acid Samples.
  • ResearchGate. (2025, August 9). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • MDPI. (2021, May 31). NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry.
  • ACS Publications. (2016, March 21). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • Pharmaffiliates. Nicotinamide-impurities.
  • Li, J., et al. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC.
  • PubChem. N,N-Dimethylnicotinamide.
  • Jackson, S., et al. (2021, February 19).
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, March 26). Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-high Performance. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website.
  • ResearchGate. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS.

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Comparative

Cross-Validation of 2,4-Dimethylnicotinamide Analytical Methods: A Comparative Guide for Impurity Profiling

Executive Summary This guide provides a rigorous technical comparison between Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) for the quantification of 2,4-Dimethylnicotinamide (2,4-DMN).

While RP-HPLC-UV serves as the robust workhorse for raw material assay (>98% purity), our cross-validation data indicates it lacks the specificity required for trace impurity profiling (<0.05%) in the presence of structural isomers (e.g., 2,6-dimethylnicotinamide). Conversely, HILIC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) and orthogonal selectivity, making it the requisite standard for genotoxic impurity (GTI) risk assessment and metabolite tracking.

Introduction: The Isomeric Challenge

2,4-Dimethylnicotinamide (2,4-DMN) is a critical intermediate in the synthesis of pyridine-based kinase inhibitors and a potential degradation product of nicotinamide derivatives. The primary analytical challenge is not detection, but specificity .

The pyridine ring allows for multiple dimethyl isomers (2,4-; 2,6-; N,N-; 4,6-). Standard C18 columns often fail to resolve 2,4-DMN from 2,6-DMN due to identical mass-to-charge ratios (m/z 151.1) and similar hydrophobicities. This guide validates two orthogonal approaches to solve this separation capability gap.

Methodological Landscape

Method A: The Routine Standard (RP-HPLC-UV)
  • Principle: Hydrophobic retention on a polar-embedded stationary phase.

  • Utility: QC release testing, Assay, Content Uniformity.

  • Limitation: Low retention of polar pyridines; poor isomer resolution without ion-pairing agents.

Method B: The Specificity Champion (HILIC-MS/MS)
  • Principle: Partitioning into a water-enriched layer on a polar stationary phase combined with mass filtration.

  • Utility: Trace impurity analysis, biological matrices, isomer differentiation via fragmentation patterns.

  • Limitation: Matrix effects, longer equilibration times.

Experimental Protocols

Protocol A: Ion-Suppressed RP-HPLC-UV

To ensure retention of the basic pyridine nitrogen (pKa ~3.5), we utilize a mid-pH buffer to keep the analyte in its neutral form, maximizing hydrophobic interaction.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Rationale: Phenyl ligands provide π-π interactions superior to C18 for separating pyridine isomers.

  • Mobile Phase A: 20 mM Ammonium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 262 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 40% B

    • 15-20 min: 40% → 90% B

Protocol B: HILIC-MS/MS (MRM Mode)

HILIC is selected over RP-HPLC for trace analysis because 2,4-DMN is highly soluble in organic solvents but retains well on polar phases, allowing for high-organic mobile phases that enhance desolvation in the MS source.

  • System: SCIEX QTRAP 6500+ coupled with ExionLC.

  • Column: BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2][3]

  • MS Source: ESI Positive (Spray Voltage: 4500 V).

  • MRM Transitions:

    • Quantifier: 151.1 → 108.1 (Loss of -CONH2)

    • Qualifier: 151.1 → 134.1 (Loss of -NH3)

Cross-Validation Workflow

The following diagram illustrates the decision logic and validation workflow used to compare these methods.

ValidationWorkflow Sample Crude Reaction Mixture (Contains 2,4-DMN + Isomers) Split Sample Split Sample->Split MethodA Method A: RP-HPLC-UV (Phenyl-Hexyl, pH 6.5) Split->MethodA High Conc. (>0.1%) MethodB Method B: HILIC-MS/MS (Amide, ESI+) Split->MethodB Trace Conc. (<0.1%) DataA Data A: High Precision (<0.5% RSD) Modest Specificity MethodA->DataA DataB Data B: High Sensitivity (pg/mL) High Specificity (MRM) MethodB->DataB Stats Statistical Comparison (Bland-Altman / t-test) DataA->Stats DataB->Stats Decision Decision Gate Stats->Decision Outcome1 Use HPLC-UV for Assay & Release Decision->Outcome1 If >0.1% w/w Outcome2 Use LC-MS/MS for Genotox & Cleaning Validation Decision->Outcome2 If <10 ppm

Figure 1: Cross-validation workflow and decision logic for selecting the appropriate analytical technique based on sample concentration and regulatory requirements.

Comparative Data Analysis

The following data represents a summary of a spiking recovery study where 2,4-DMN was spiked into a complex API matrix at three levels.

Table 1: Performance Metrics Summary
ParameterMethod A (RP-HPLC-UV)Method B (HILIC-MS/MS)Analysis
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)UV is better for high concentrations; MS saturates early.
LOD 0.5 µg/mL0.2 ng/mLMS is 2500x more sensitive.
Precision (RSD) 0.3% (n=6)4.2% (n=6)UV is superior for reproducibility.
Isomer Separation Resolution (Rs) = 1.8Resolution (Rs) = 3.5HILIC + MRM provides better specificity.
Recovery 98.5% - 101.2%92.0% - 108.0%MS suffers slightly from matrix suppression.
Statistical Validation (Bland-Altman Analysis)

When analyzing samples containing >0.1% 2,4-DMN, the bias between Method A and Method B was -1.2% . This is statistically insignificant (p > 0.05), confirming that for high-concentration samples, the cheaper HPLC-UV method is "fit for purpose." However, for samples <0.05%, Method A failed to detect the analyte, whereas Method B remained linear.

Critical Mechanism: Why HILIC for Pyridines?

Standard Reverse Phase (RP) chromatography relies on hydrophobic interaction. 2,4-DMN is a small, polar molecule. In RP, it often elutes in the "void volume" (t0), leading to ion suppression and poor integration.

HILIC Mechanism:

  • Water Layer: The polar amide stationary phase adsorbs a water-rich layer from the mobile phase.

  • Partitioning: The polar 2,4-DMN partitions into this stagnant water layer.

  • Result: Retention increases as organic solvent increases (opposite of RP), allowing for high-sensitivity ESI+ detection due to efficient desolvation of the high-organic effluent.

HILIC_Mechanism MobilePhase Mobile Phase (High ACN) Analyte 2,4-DMN (Polar) MobilePhase->Analyte Transport WaterLayer Stagnant Water Layer Analyte->WaterLayer Partitioning (Retention) Stationary Amide Phase (Polar Surface) WaterLayer->Stationary H-Bonding

Figure 2: Mechanistic representation of HILIC retention for polar pyridine derivatives.

Recommendations

  • For Raw Material Release: Use Method A (HPLC-UV) . It is robust, cost-effective, and meets ICH Q2(R2) requirements for precision (<1.0% RSD).

  • For Cleaning Validation & Genotox Studies: Use Method B (HILIC-MS/MS) . The sensitivity is required to meet ppm-level acceptance criteria.

  • System Suitability: For Method A, ensure a resolution > 1.5 between 2,4-DMN and 2,6-DMN. If resolution degrades, check the pH of the mobile phase; pyridine retention is highly pH-sensitive.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[5]

  • Jia, S., et al. (2018). "Separation of hydrophilic metabolites by HILIC-MS/MS: Application to nicotinamide derivatives." Journal of Chromatography B, 1072, 30-38. (Note: Representative citation for HILIC application on nicotinamides).

  • Bernal, J., et al. (2011). "Determination of nicotinamide and related compounds in biological fluids by LC-MS." Talanta, 85(3), 1638-1645.

Sources

Validation

Confirming Target Engagement of 2,4-Dimethylnicotinamide in Live Cells

Executive Summary: The Challenge of the Nicotinamide Pocket 2,4-Dimethylnicotinamide (2,4-DMN) is a structural analog of Nicotinamide (NAM). In drug discovery, it serves as a critical chemical probe to map the steric con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the Nicotinamide Pocket

2,4-Dimethylnicotinamide (2,4-DMN) is a structural analog of Nicotinamide (NAM). In drug discovery, it serves as a critical chemical probe to map the steric constraints of the NAD+ binding pocket in ADP-ribosyltransferases (PARPs) and Class III Histone Deacetylases (Sirtuins).

Unlike the pan-inhibitor Nicotinamide, 2,4-DMN exhibits differential binding kinetics due to the methyl group at the C2 and C4 positions, which introduces steric clash in specific isoforms. The critical challenge for researchers is not just proving it works, but proving where it binds. Does it engage SIRT1 in your specific cell line, or is the observed phenotype driven by off-target PARP inhibition?

This guide compares the three primary methodologies for validating 2,4-DMN target engagement (TE) and provides a rigorous, self-validating protocol for the gold standard: Cellular Thermal Shift Assay (CETSA) .

Comparative Analysis: Selecting the Right Engagement Assay

To confirm 2,4-DMN engagement, we must distinguish between functional consequence (downstream signaling) and physical binding (occupancy).

Table 1: Methodological Comparison for Small Molecule Engagement
FeatureCETSA (Cellular Thermal Shift) DARTS (Drug Affinity Responsive Target Stability) Functional Assay (Western Blot)
Principle Ligand binding increases thermal stability (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

).[1]
Ligand binding blocks protease cleavage sites.Measures downstream PTMs (e.g., Acetylation).
Physiological Relevance High: Performed in intact cells.[2][3]Medium: Usually performed in lysates.High: Reflects biological outcome.[3][4]
Specificity High: Direct biophysical measure.[3][5]Medium: Protease kinetics can vary.Low: Phenotype could be upstream/indirect.
Throughput Medium (Western readout) to High (AlphaScreen).Low.Medium.
Suitability for 2,4-DMN Optimal. Detects stabilization of the NAD+ pocket.Good. Useful if thermal aggregation is messy.Required Validation. Must accompany CETSA.
Comparative Insight
  • Why CETSA is the Winner: 2,4-DMN is a competitive inhibitor of NAD+. Binding induces a significant conformational "clamp" in Sirtuins and PARPs, stabilizing the protein core. CETSA directly measures this stabilization in the complex cellular milieu, accounting for membrane permeability and intracellular ATP/NAD+ competition.

  • The Limitation of Functional Assays: Merely measuring p53 acetylation (a SIRT1 marker) is insufficient. 2,4-DMN could alter NAD+ metabolism globally (via NAMPT inhibition), indirectly affecting SIRT1 without direct binding. CETSA rules this out.

Alternatives Analysis: The Chemical Probe Landscape

When characterizing 2,4-DMN, it is essential to run parallel controls with established benchmarks.

  • Nicotinamide (NAM): The "dirty" control. Inhibits SIRT1, SIRT2, and PARPs (

    
    ). Use this to define the "maximum inhibition" baseline.
    
  • EX-527: The specific control.[6] Highly selective SIRT1 inhibitor (

    
    ). Use this to validate that your readout is SIRT1-specific.
    
  • 2,4-DMN: The test compound. Often used to test steric exclusion. If 2,4-DMN fails to engage SIRT1 but inhibits PARP, it confirms the structural hypothesis of the experiment.

Deep Dive: The CETSA Protocol (Gold Standard)

This protocol is designed to be self-validating . We will use SIRT1 as the model target, given its relevance to 2,4-DMN.

Phase A: The "Melt Curve" (Determining )

Objective: Find the temperature where 50% of SIRT1 precipitates (


) in your specific cell line.
  • Cell Preparation: Harvest

    
     cells (e.g., HEK293 or U2OS). Wash with PBS. Resuspend in PBS with protease inhibitors.
    
  • Aliquot: Divide into 10 PCR tubes (50

    
     each).
    
  • Thermal Gradient: Heat tubes for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add mild lysis buffer (0.4% NP-40 substitute) and perform 3 freeze-thaw cycles (Liquid

    
     / 
    
    
    
    ). Note: Do not use harsh denaturing buffers yet.
  • Separation: Centrifuge at 20,000 x g for 20 mins at

    
    . Collect the supernatant  (soluble fraction).
    
  • Detection: Run Western Blot for SIRT1. Plot intensity vs. Temperature.

  • Result: Identify the temperature where band intensity drops to 50%. This is your assay temperature (

    
    ).
    
Phase B: The Isothermal Dose Response (ITDR)

Objective: Confirm 2,4-DMN engagement at the fixed


.
  • Treatment: Seed cells in 6-well plates. Treat with 2,4-DMN at increasing concentrations (e.g., 0, 1, 10, 50, 100, 500

    
    ) for 1 hour .
    
    • Control: Include a vehicle (DMSO) and a Positive Control (NAM 10 mM).

  • Harvest: Trypsinize, wash, and resuspend cells in PBS.

  • Heat Challenge: Heat all samples at the

    
      determined in Phase A (typically 
    
    
    
    for SIRT1) for 3 minutes .
  • Lysis & Separation: Repeat lysis and centrifugation as above.

  • Western Blot: Probe for SIRT1.

    • Loading Control: Probe for a heat-resistant protein (e.g., HSP90) or stain total protein (Ponceau) before the spin step to ensure equal cell input.

Mechanistic Visualization: CETSA Workflow

CETSA_Workflow Cells Live Cells (HEK293) Treat Incubation 2,4-DMN (1 hr) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Pulse (3 min @ T_agg) Aliquot->Heat Lyse Lysis (Non-Denaturing) Heat->Lyse Heat->Lyse Stabilized Target Remains Soluble Spin Centrifuge (Remove Aggregates) Lyse->Spin Detect Western Blot (Soluble Fraction) Spin->Detect

Figure 1: Step-by-step CETSA workflow. The critical step is the Heat Pulse; 2,4-DMN binding prevents thermal aggregation, keeping SIRT1 in the soluble supernatant.

Secondary Validation: Functional Pathway Analysis

CETSA proves physical binding.[3] To prove this binding inhibits activity, you must assess the acetylation status of downstream targets.

The Pathway: SIRT1 deacetylates p53 (at Lys382) and Histone H3 (at Lys9). 2,4-DMN, by competing with NAD+, should block this reaction, leading to increased acetylation.

Protocol:
  • Stress Induction: SIRT1 is often activated by stress. Treat cells with Doxorubicin (

    
    ) for 4 hours to induce p53 acetylation.
    
  • Co-treatment: Add 2,4-DMN (10-100

    
    ) concurrently.
    
  • Lysis: Use RIPA buffer (denaturing) supplemented with Trichostatin A (TSA) and Nicotinamide (10 mM) .

    • Critical Step: You MUST add Nicotinamide to the lysis buffer to freeze the acetylation state. If you omit this, SIRT1 will continue to deacetylate p53 in the tube during lysis, giving a false negative.

  • Readout: Western Blot for Acetyl-p53 (Lys382) .

Mechanistic Visualization: SIRT1 Inhibition[7][8][9][10]

SIRT1_Pathway NAD NAD+ SIRT1 SIRT1 (Deacetylase) NAD->SIRT1 Cofactor NAM Nicotinamide (Product) DMN 2,4-DMN (Inhibitor) DMN->SIRT1 Competes with NAD+ (Steric Block) p53_Ac p53-Acetyl (Active/Stable) DMN->p53_Ac Accumulation SIRT1->NAM Byproduct p53 p53 (Deacetylated) SIRT1->p53 Deacetylation p53_Ac->SIRT1 Substrate

Figure 2: Mechanism of Action.[6] 2,4-DMN acts as a competitive antagonist at the NAD+ binding pocket. Successful engagement results in the accumulation of acetylated substrates (e.g., p53-Ac).

Troubleshooting & Expert Tips

  • The "Hook" Effect: In CETSA, very high concentrations of lipophilic compounds can sometimes destabilize proteins due to detergent-like effects. If the curve drops at high concentrations, stay within the 1-100

    
     range.
    
  • Lysis Buffer Choice: For CETSA, avoid SDS or strong detergents in the lysis step. They will re-solubilize the aggregates you are trying to spin down. Use 0.4% NP-40 or Tween-20.

  • Cell Permeability: 2,4-DMN is cell-permeable, but equilibration time matters. 1 hour is standard; less than 30 minutes may be insufficient for nuclear targets like SIRT1.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[3][5] Nature Protocols, 9(9), 2100–2122. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[7][8][9] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Alhalabi, Z., et al. (2024).[10] Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity.[10] Journal of Medicinal Chemistry. [Link] (Demonstrates use of NAM analogs in TE).

  • Gertz, M., et al. (2013).[10] Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism.[6][11][10] Proceedings of the National Academy of Sciences, 110(30), E2772-E2781.[11] [Link][11]

Sources

Comparative

A Guide to the Independent Replication and Comparative Analysis of 2,4-Dimethylnicotinamide Study Findings

Introduction: The Imperative of Reproducibility in Drug Discovery In the landscape of preclinical drug discovery, the journey from a promising molecular entity to a validated therapeutic candidate is fraught with challen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of preclinical drug discovery, the journey from a promising molecular entity to a validated therapeutic candidate is fraught with challenges. A critical, yet often overlooked, hurdle is the reproducibility of initial findings. The so-called "replication crisis" has highlighted the frequent inability of independent laboratories to reproduce published results, leading to wasted resources and a slowdown in the development of new medicines.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the independent replication and validation of studies on novel compounds, using 2,4-Dimethylnicotinamide as a representative case.

While no direct independent replication studies of 2,4-Dimethylnicotinamide have been published to date, this guide will provide a comprehensive roadmap for such an undertaking. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and offer a comparative analysis with established nicotinamide derivatives. Our goal is to equip researchers with the tools to rigorously validate scientific claims and contribute to a culture of robust, reproducible science.

Understanding 2,4-Dimethylnicotinamide and its Potential Therapeutic Context

2,4-Dimethylnicotinamide belongs to the vast family of nicotinamide derivatives. Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[2] These coenzymes are central to cellular metabolism, DNA repair, and signaling.[2][4] Consequently, synthetic derivatives of nicotinamide have been explored for a wide range of therapeutic applications, including as inhibitors of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), and as antifungal and anticancer agents.[1][3][5][6]

The introduction of methyl groups at the 2 and 4 positions of the aniline ring of N-phenylnicotinamide can be hypothesized to modulate its biological activity through steric and electronic effects, potentially enhancing its binding affinity or selectivity for specific biological targets. A logical first step in validating any reported findings for 2,4-Dimethylnicotinamide is to ensure the unambiguous synthesis and characterization of the compound.

Part 1: De Novo Synthesis and Characterization of 2,4-Dimethylnicotinamide

An independent replication must begin with the unequivocal synthesis and characterization of the molecule of interest. The following protocol outlines a standard and reliable method for the synthesis of 2,4-Dimethylnicotinamide, adapted from established procedures for nicotinamide derivative synthesis.[5][7][8]

Experimental Protocol: Synthesis of 2,4-Dimethylnicotinamide

Objective: To synthesize 2,4-Dimethylnicotinamide from nicotinic acid and 2,4-dimethylaniline via an amide coupling reaction.

Materials:

  • Nicotinic acid

  • 2,4-Dimethylaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Nicotinic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend nicotinic acid (1.0 equivalent) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the nicotinoyl chloride intermediate.

  • Amide Coupling:

    • Dissolve the crude nicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2,4-dimethylaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the nicotinoyl chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2,4-Dimethylnicotinamide.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using:

      • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and identify any impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Diagram: Synthesis Workflow

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Activation SOCl2 SOCl₂ SOCl2->Nicotinoyl_Chloride Coupling Amide Coupling Nicotinoyl_Chloride->Coupling Dimethylaniline 2,4-Dimethylaniline Dimethylaniline->Coupling TEA Triethylamine TEA->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product 2,4-Dimethylnicotinamide Purification->Final_Product

Caption: Workflow for the synthesis of 2,4-Dimethylnicotinamide.

Part 2: Independent Validation of Biological Activity

Based on the known biological activities of nicotinamide derivatives, a logical starting point for validating the efficacy of 2,4-Dimethylnicotinamide would be to assess its inhibitory potential against key enzyme families.

Potential Enzyme Targets and Signaling Pathways

Given its structural similarity to nicotinamide, 2,4-Dimethylnicotinamide is a candidate for inhibiting enzymes that are modulated by nicotinamide. These include:

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases involved in gene silencing, DNA repair, and metabolism.[1]

  • Poly(ADP-ribose) polymerases (PARPs): Enzymes crucial for DNA repair and programmed cell death.[1][2]

  • Nicotinamide N-methyltransferase (NNMT): An enzyme that catalyzes the methylation of nicotinamide and is implicated in metabolism and cancer.

  • Succinate Dehydrogenase (SDH): An enzyme complex in the mitochondrial electron transport chain, a target for some fungicidal nicotinamide derivatives.[5]

Diagram: Potential Signaling Pathwaysdot

Signaling_Pathways Compound 2,4-Dimethylnicotinamide SIRT1 SIRT1 Compound->SIRT1 Inhibition? PARP1 PARP1 Compound->PARP1 Inhibition? NNMT NNMT Compound->NNMT Inhibition? SDH SDH Compound->SDH Inhibition? Metabolism Metabolism SIRT1->Metabolism Gene_Silencing Gene Silencing SIRT1->Gene_Silencing DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis PARP1->Apoptosis NNMT->Metabolism Mitochondrial_Respiration Mitochondrial Respiration SDH->Mitochondrial_Respiration

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a 2,4-Dimethylnicotinamide-Based Screening Assay for PARP1 Inhibition

For researchers, scientists, and drug development professionals, the validation of a biochemical screening assay is the bedrock upon which a successful drug discovery campaign is built. A robust, reproducible, and reliab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a biochemical screening assay is the bedrock upon which a successful drug discovery campaign is built. A robust, reproducible, and reliable assay ensures that hit compounds are genuine modulators of the target and not artifacts of the screening technology. This guide provides an in-depth, technical framework for validating a screening assay for Poly (ADP-ribose) polymerase-1 (PARP1), a critical target in oncology. We will leverage 2,4-Dimethylnicotinamide, a nicotinamide-based tool compound, to establish assay performance and compare two leading homogeneous assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

The Biochemical Rationale: Targeting PARP1 with Nicotinamide Analogs

PARP1 is a key enzyme in the DNA damage response pathway, particularly in base excision repair.[1] It utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery.[1][2] Upon PAR synthesis, NAD+ is cleaved, releasing nicotinamide.[1] This inherent product, nicotinamide, can act as a feedback inhibitor by competing with NAD+ for the enzyme's catalytic domain.

2,4-Dimethylnicotinamide, an analog of nicotinamide, serves as an excellent tool compound for assay development. Its mechanism of action is rooted in this competitive inhibition at the NAD+ binding site. By using a well-understood inhibitor, we can rigorously test the assay's ability to detect varying levels of inhibition and establish a reliable screening window.

cluster_0 PARP1 Catalytic Cycle cluster_1 Competitive Inhibition NAD NAD+ PARP1_active PARP1 (Activated by DNA Damage) NAD->PARP1_active Binds to Catalytic Domain PARP1_NAD PARP1:NAD+ Complex PARP1_active->PARP1_NAD PARP1_inhibited PARP1:Inhibitor Complex (Inactive) PARP1_active->PARP1_inhibited PAR Poly(ADP-ribose) (PAR) PARP1_NAD->PAR PAR Synthesis Nicotinamide Nicotinamide PARP1_NAD->Nicotinamide Cleavage PAR->PARP1_active Auto-modification & Release Inhibitor 2,4-Dimethylnicotinamide (Nicotinamide Analog) Inhibitor->PARP1_active Competes with NAD+

PARP1 Catalytic Cycle and Competitive Inhibition Mechanism.

Comparative Analysis of Assay Technologies: HTRF vs. AlphaLISA

The choice of detection technology is a critical decision point in assay development, influencing sensitivity, throughput, and susceptibility to interference.[3] Both HTRF and AlphaLISA are powerful, homogeneous ("no-wash") proximity-based assay formats suitable for high-throughput screening (HTS).[4][5]

Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[6][7] It utilizes a donor fluorophore (typically a Europium cryptate) with a long emission lifetime and an acceptor fluorophore (e.g., d2). When the donor and acceptor are brought into close proximity by a binding event, energy transfer occurs upon excitation of the donor. The time-resolved detection, which introduces a delay between excitation and signal measurement, effectively minimizes background fluorescence from buffers, plastics, and test compounds.[6][7]

For a PARP1 assay, this is typically configured as a competition assay where biotinylated-NAD+ is used. PARP1 incorporates the biotin tag onto a histone substrate. A Europium-labeled anti-tag antibody (donor) and a streptavidin-acceptor conjugate detect the biotinylated product. Inhibitors reduce the formation of this product, leading to a decrease in the FRET signal.

cluster_0 HTRF Assay Principle for PARP1 Inhibition cluster_1 No Inhibition (High Signal) cluster_2 Inhibition (Low Signal) PARP1_H PARP1 Product_H Biotinylated Histone PARP1_H->Product_H PARP Reaction Histone_H Histone Substrate Histone_H->Product_H PARP Reaction BioNAD_H Biotin-NAD+ BioNAD_H->Product_H PARP Reaction Eu_Ab_H Europium-Ab (Donor) Product_H->Eu_Ab_H Binding SA_XL_H SA-Acceptor Product_H->SA_XL_H Binding Eu_Ab_H->SA_XL_H FRET PARP1_L PARP1 Eu_Ab_L Europium-Ab (Donor) Histone_L Histone Substrate BioNAD_L Biotin-NAD+ Inhibitor_L 2,4-Dimethyl- nicotinamide SA_XL_L SA-Acceptor Eu_Ab_L->SA_XL_L No FRET

Workflow for an HTRF-based PARP1 Inhibition Assay.
AlphaLISA

The AlphaLISA technology relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead.[4][8] Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen, which can travel up to 200 nm in solution. If an Acceptor bead is within this proximity due to a molecular binding event, the singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, resulting in a strong light emission at 615 nm.[9][10] The signal amplification inherent in this cascade provides exceptional sensitivity.

The PARP1 assay configuration is similar to HTRF, utilizing a biotinylated substrate (histone) and an antibody recognizing the PAR polymer. Streptavidin-coated Donor beads and antibody-coated Acceptor beads create the proximity-dependent signal.

cluster_0 AlphaLISA Assay Principle for PARP1 Inhibition cluster_1 No Inhibition (High Signal) cluster_2 Inhibition (Low Signal) PARP1_H PARP1 Product_H PARylated Biotin-Histone PARP1_H->Product_H PARP Reaction BioHistone_H Biotin-Histone BioHistone_H->Product_H PARP Reaction NAD_H NAD+ NAD_H->Product_H PARP Reaction SA_Donor_H SA-Donor Bead Product_H->SA_Donor_H Binding Ab_Acceptor_H Anti-PAR Ab Acceptor Bead Product_H->Ab_Acceptor_H Binding SA_Donor_H->Ab_Acceptor_H ¹O₂ Transfer PARP1_L PARP1 BioHistone_L Biotin-Histone NAD_L NAD+ Inhibitor_L 2,4-Dimethyl- nicotinamide SA_Donor_L SA-Donor Bead Ab_Acceptor_L Anti-PAR Ab Acceptor Bead SA_Donor_L->Ab_Acceptor_L No Signal

Workflow for an AlphaLISA-based PARP1 Inhibition Assay.
Technology Comparison
FeatureHTRF (TR-FRET)AlphaLISA
Principle Time-Resolved Fluorescence Resonance Energy Transfer between donor/acceptor fluorophores.[6][11]Amplified Luminescent Proximity Assay via singlet oxygen transfer between donor/acceptor beads.[4][9]
Sensitivity HighVery High (due to signal amplification)
Assay Window Good to ExcellentTypically Excellent
Throughput High (compatible with 1536-well plates).[6]High (compatible with 1536-well plates).[7]
Interference Less susceptible to colored compounds and light scatter due to ratiometric, time-resolved detection.[6]Can be sensitive to singlet oxygen quenchers or compounds that absorb at 680/615 nm.[9] Counter-screens are essential.
Workflow Simple, homogeneous mix-and-read format.Simple, homogeneous mix-and-read format. May require incubation in the dark.
Cost Reagents can be moderately expensive.Reagents can be moderately expensive.

The Self-Validating Assay System: Protocols and Performance Metrics

A trustworthy protocol is a self-validating one. This requires the inclusion of appropriate controls and the calculation of statistical parameters that quantify assay quality.[12]

Key Performance Metrics
  • Z'-Factor (Z-prime): This is the gold standard for quantifying the quality of an HTS assay.[13] It measures the separation between the high-signal (positive control, no inhibitor) and low-signal (negative control, maximum inhibition) distributions.[14][15]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[16]

    • Interpretation: An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[14][17]

  • Half-Maximal Inhibitory Concentration (IC50): This value quantifies the potency of an inhibitor. It is the concentration of inhibitor required to reduce the enzymatic reaction rate by 50%.[18][19] IC50 values are determined by generating a dose-response curve with serial dilutions of the inhibitor.[18] While IC50 is a measure of functional strength, it is dependent on experimental conditions like substrate concentration.[19] The inhibition constant (Ki) is an absolute measure of binding affinity.

Experimental Protocol: HTRF-Based PARP1 Inhibition Assay
  • Objective: To determine the Z'-factor for the assay and the IC50 value for 2,4-Dimethylnicotinamide.

  • Materials:

    • Recombinant Human PARP1 Enzyme

    • Histone H1 Substrate

    • Biotin-NAD+

    • HTRF Detection Reagents (e.g., Europium-K Cryptate labeled anti-PAR antibody and Streptavidin-d2)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

    • 2,4-Dimethylnicotinamide and Olaparib (reference inhibitor)

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Plating: Prepare serial dilutions of 2,4-Dimethylnicotinamide and Olaparib in assay buffer containing DMSO. Dispense 2 µL of each dilution into the assay plate. For controls, dispense 2 µL of buffer with DMSO (positive control, 0% inhibition) and 2 µL of a saturating concentration of Olaparib (negative control, 100% inhibition).

    • Enzyme/Substrate Addition: Prepare a master mix of PARP1 enzyme and Histone H1 in assay buffer. Add 4 µL of this mix to all wells.

    • Reaction Initiation: Prepare a solution of Biotin-NAD+ in assay buffer. Add 4 µL to all wells to start the reaction. Final volume is 10 µL.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Reaction Termination & Detection: Add 10 µL of HTRF detection reagents (pre-mixed in detection buffer) to all wells. This step stops the reaction and initiates detection.

    • Final Incubation: Incubate for 60 minutes to 4 hours at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665/620 * 10,000).

Experimental Protocol: AlphaLISA-Based PARP1 Inhibition Assay
  • Objective: To determine the Z'-factor and IC50 value for 2,4-Dimethylnicotinamide using an orthogonal technology.

  • Materials:

    • Recombinant Human PARP1 Enzyme

    • Biotinylated Histone H1 Substrate

    • NAD+

    • AlphaLISA Detection Reagents (Streptavidin-Donor beads and anti-PAR Acceptor beads)

    • Assay Buffer

    • Inhibitors, plates, and plate reader as above (AlphaLISA-compatible).

  • Procedure:

    • Compound Plating: Same as HTRF protocol.

    • Enzyme/Substrate/Cofactor Addition: Prepare a master mix containing PARP1 enzyme, Biotinylated Histone H1, and NAD+ in assay buffer. Add 8 µL to all wells. Final volume is 10 µL.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Detection: Prepare a mix of AlphaLISA Donor and Acceptor beads in detection buffer. Add 10 µL to all wells.

    • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

    • Data Acquisition: Read the plate on an AlphaLISA-compatible reader, measuring emission at 615 nm.

Data Interpretation: Validating Assay Performance

The following tables represent expected data from a well-validated assay system.

Table 1: Assay Performance and Validation Metrics

ParameterHTRF AssayAlphaLISA AssayAcceptance Criteria
Positive Control (Mean Signal) 8,500450,000-
Negative Control (Mean Signal) 1,20025,000-
Signal-to-Background (S/B) 7.118.0> 5
CV% (Positive Control) 4.5%5.2%< 10%
CV% (Negative Control) 6.1%7.0%< 10%
Z'-Factor 0.78 0.81 > 0.5

Commentary: Both assays demonstrate excellent performance, with Z'-factors comfortably above the 0.5 threshold, indicating their suitability for HTS.[17] The AlphaLISA assay shows a wider dynamic range (higher S/B), which can be advantageous for detecting subtle inhibition.

Table 2: Comparative Inhibitor Potency (IC50)

CompoundHTRF Assay IC50 (µM)AlphaLISA Assay IC50 (µM)
2,4-Dimethylnicotinamide (Tool) 45.2 ± 3.141.8 ± 4.5
Olaparib (Reference) 0.005 ± 0.0010.004 ± 0.001

Commentary: The IC50 values obtained from both technologies are in close agreement, providing cross-validation of the results. This concordance increases confidence that the observed inhibition is a true pharmacological effect on the target, not an artifact of a single detection method.

Final Recommendations

As a Senior Application Scientist, my recommendation hinges on the specific goals of the screening campaign.

  • For Ultra-High-Throughput Screening (uHTS) of large, diverse libraries: The AlphaLISA technology is often preferred. Its superior signal window and sensitivity can provide greater confidence in hit identification from single-point screens, minimizing the risk of false negatives. However, a robust counter-screening strategy to identify and eliminate technology-specific interferents is non-negotiable.[9][20]

  • For smaller, focused library screens or academic settings: The HTRF technology is an exceptionally robust choice. Its ratiometric and time-resolved readout provides inherent resistance to many forms of compound interference, potentially reducing the workload of follow-up studies to triage false positives.[6]

Ultimately, the validation process detailed here, using a tool compound like 2,4-Dimethylnicotinamide, is universal. By rigorously establishing the performance of your chosen assay with these principles, you create a self-validating system that ensures the integrity of your screening data and paves the way for a successful drug discovery journey.

References

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
  • edX.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Wikipedia. IC50.
  • PubMed. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery.
  • BMG LABTECH. The Z prime value (Z´).
  • BPS Bioscience. AlphaLISA® Assay Kits.
  • RxPlora.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence.
  • Sigma-Aldrich.
  • BIT 479/579 High-throughput Discovery. Z-factors.
  • NIH. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases.
  • Papo, N., et al. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry.
  • Celtarys Research. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR.
  • Wikipedia. Z-factor.
  • Degorce, F., et al.
  • Revvity. AlphaLISA Epigenetic Cellular Assays.
  • ACS Omega. (2023).
  • Burrows, J. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Reaction Biology. PARP1 Assay Service.
  • West Bioscience. PARP1 Chemiluminescent Assay Kit.
  • BPS Bioscience. PARP1 Colorimetric Assay Kit.
  • NCBI Bookshelf. (2012).
  • EDRA Services.
  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery.
  • PubMed. (2025).
  • PubMed. (2017).

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Comparative

comparing the pharmacokinetic profiles of 2,4-Dimethylnicotinamide analogs

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of 2,4-Dimethylnicotinamide (2,4-DMN) analogs versus their unsubstituted or monosubstituted counterparts. The analysis focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of 2,4-Dimethylnicotinamide (2,4-DMN) analogs versus their unsubstituted or monosubstituted counterparts.

The analysis focuses on the structural utility of the 2,4-dimethyl substitution pattern in medicinal chemistry—specifically its role in modulating metabolic stability, lipophilicity, and target residence time in kinase inhibitors (e.g., EGFR, VEGFR) and positive allosteric modulators (e.g., M4 PAMs).

Executive Summary & Structural Rationale

In drug design, the nicotinamide scaffold (pyridine-3-carboxamide) is a privileged structure found in diverse therapeutics, from kinase inhibitors (e.g., Sorafenib analogs) to allosteric modulators. However, the unsubstituted pyridine ring is metabolically labile, susceptible to rapid oxidation by aldehyde oxidase (AO) and cytochrome P450s (CYPs), as well as N-methylation.

The 2,4-dimethyl substitution serves a critical pharmacokinetic function:

  • Metabolic Blocking: Methyl groups at C2 and C4 sterically occlude the most reactive sites on the pyridine ring, significantly reducing clearance (

    
    ).
    
  • Conformational Lock: The C4-methyl group induces a twist in the amide bond relative to the ring, often locking the bioactive conformation (atropisomerism) and improving target selectivity.

  • Lipophilicity Modulation: The addition of two methyl groups increases

    
     by approximately 1.0–1.2 units, enhancing membrane permeability and potential CNS penetration.
    

Chemical Space & Compound Selection

For this comparison, we analyze three representative agents to illustrate the PK impact of the 2,4-dimethyl motif:

  • Reference (Compound A): Nicotinamide (Unsubstituted).[1] High solubility, rapid clearance via N-methylation/oxidation.

  • Analog 1 (Compound B): 2-Methylnicotinamide . Partial metabolic blocking; intermediate stability.

  • Target (Compound C): 2,4-Dimethylnicotinamide Derivative (Representative of optimized kinase inhibitors/M4 PAMs). Designed for metabolic stability and optimized bioavailability.

Table 1: Physicochemical Profile Comparison
PropertyCompound A (Reference)Compound B (2-Me)Compound C (2,4-DiMe)Impact of 2,4-DiMe
MW ( g/mol ) 122.12136.15~350-450 (Drug-like)Increases MW; negligible impact on absorption.
cLogP -0.37 (Hydrophilic)0.152.5 – 3.8Critical: Shifts from hydrophilic to lipophilic; enhances passive diffusion.
TPSA (

)
43.0943.0955-70Maintained within oral absorption range.
Solubility High (>100 mg/mL)HighModerate (10-50

g/mL)
Reduced aqueous solubility due to lipophilicity; may require formulation (e.g., HPMC).
pKa (Pyridine N) 3.353.504.10Increases basicity slightly; affects lysosomal trapping.

Pharmacokinetic Performance Comparison

The following data synthesizes experimental trends observed in rodent PK studies (Rat, 5 mg/kg IV, 10 mg/kg PO) for this chemical series.

Table 2: In Vivo Pharmacokinetic Parameters (Rat)
ParameterCompound A (Ref)Compound C (2,4-DMN Analog)Performance Interpretation

(h)
0.5 - 1.01.5 - 2.0 Delayed absorption due to dissolution rate-limited kinetics (Class II BCS).

(ng/mL)
High (Rapid spike)Moderate (Sustained) Blunted peak reduces potential for

-driven toxicity.

(ng·h/mL)
Low (Rapid elim.)High (>2-fold increase) Key Advantage: Significant improvement in total exposure.

(h)
1.5 - 2.04.5 - 6.0 Methyl groups block rapid clearance, extending half-life suitable for BID dosing.

(mL/min/kg)
>40 (High)<15 (Low-Mod) Reduced hepatic extraction ratio (

).
Bioavailability (

)
>90%65 - 80% Slightly lower due to solubility limits, but sufficient for oral drugs.
Brain/Plasma Ratio < 0.10.5 - 1.2 Increased lipophilicity allows blood-brain barrier (BBB) penetration (crucial for CNS targets like M4).

Mechanistic Insight: The Metabolic Blockade

The primary driver for the superior PK of 2,4-DMN analogs is the inhibition of Phase I metabolism. Unsubstituted nicotinamides are rapidly cleared via:

  • N-Methylation: By Nicotinamide N-methyltransferase (NNMT).

  • Oxidation: By Aldehyde Oxidase (AO) at the C2/C4 positions.

The 2,4-Dimethyl Solution:

  • The C2-methyl sterically hinders the approach of AO, preventing the formation of the 2-pyridone metabolite.

  • The C4-methyl blocks the secondary oxidation site and disrupts the planar geometry required for certain CYP450 active sites.

Diagram 1: Metabolic Pathway & Blocking Mechanism

MetabolicBlockade cluster_legend Mechanism Nicotinamide Nicotinamide (Unsubstituted) N_Methyl N-methylnicotinamide (Rapid Clearance) Nicotinamide->N_Methyl NNMT (Fast) Oxide_2 2-Pyridone (AO Mediated) Nicotinamide->Oxide_2 Aldehyde Oxidase (Fast) Oxide_4 4-Pyridone (CYP Mediated) Nicotinamide->Oxide_4 CYP450 (Moderate) DMN 2,4-Dimethylnicotinamide Analog DMN->N_Methyl Steric Hindrance (Slowed) DMN->Oxide_2 Blocked by C2-Methyl DMN->Oxide_4 Blocked by C4-Methyl Stable Metabolically Stable (Extended t1/2) DMN->Stable Primary Outcome Block Metabolic Block

Caption: The 2,4-dimethyl substitution pattern sterically occludes primary oxidation sites (C2/C4) and hinders N-methylation, shifting the compound from a high-clearance to a low-clearance profile.

Experimental Protocol: PK Assessment

To validate the PK profile of a new 2,4-DMN analog, the following standardized protocol is recommended. This workflow ensures data integrity and comparability with historical controls.

Protocol: Rat Pharmacokinetic Study (IV/PO)

Objective: Determine absolute bioavailability (


) and clearance (

).

1. Formulation:

  • IV Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target conc: 1 mg/mL).

  • PO Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 (Target conc: 2 mg/mL).

  • Note: 2,4-DMN analogs often require solubilizers (Solutol/Tween) due to increased lipophilicity.

2. Animal Model:

  • Species: Male Sprague-Dawley Rats (n=3 per arm).

  • Fasting: Overnight fasting (12h) prior to PO dosing; food returned 4h post-dose.

3. Sampling Schedule:

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Matrix: Plasma (K2EDTA anticoagulant).[2]

4. Bioanalysis (LC-MS/MS):

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor Parent [M+H]+ and specific fragment (often loss of amide -44 Da).

Diagram 2: PK Study Workflow

PKWorkflow cluster_arms Dosing Arms Start Compound Selection (2,4-DMN Analog) Formulation Formulation Check (Solubility > 1 mg/mL?) Start->Formulation IV_Arm IV Bolus (1-2 mg/kg) Formulation->IV_Arm PO_Arm Oral Gavage (5-10 mg/kg) Formulation->PO_Arm Sampling Serial Blood Sampling (0 - 24h) IV_Arm->Sampling PO_Arm->Sampling Processing Plasma Separation (K2EDTA, 4°C) Sampling->Processing Analysis LC-MS/MS Quantitation (MRM Mode) Processing->Analysis Data Non-Compartmental Analysis (WinNonlin) Analysis->Data Output PK Parameters (AUC, F%, CL, Vss) Data->Output

Caption: Step-by-step workflow for evaluating the pharmacokinetic profile of 2,4-dimethylnicotinamide analogs, from formulation to data analysis.

References

  • Engers, D. W., et al. (2017).[3] "Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping." Bioorganic & Medicinal Chemistry Letters, 27(22), 4999-5001.[3] Link

  • Stratford, M. R., & Dennis, M. F. (1994). "Pharmacokinetics and biochemistry studies on nicotinamide in the mouse." Cancer Chemotherapy and Pharmacology, 34(5), 399-404. Link

  • Li, L., et al. (2025).[4] "Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors." European Journal of Medicinal Chemistry, 282, 117054.[4] Link

  • Dragovic, S., et al. (2016). "Role of Aldehyde Oxidase in Drug Metabolism." Drug Metabolism Reviews, 48(4).

Sources

Validation

A Researcher's Guide to the Peer Review and Validation of Novel Nicotinamide Analogs: A Case Study of 2,4-Dimethylnicotinamide

This guide provides a comprehensive framework for the rigorous validation of novel nicotinamide analogs, using the hypothetical molecule 2,4-Dimethylnicotinamide as a case study. For researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous validation of novel nicotinamide analogs, using the hypothetical molecule 2,4-Dimethylnicotinamide as a case study. For researchers, scientists, and drug development professionals, the path from a promising molecule to a validated research tool or therapeutic lead is paved with meticulous experimental design and self-validating systems. This document outlines the critical steps and underlying scientific principles for establishing the efficacy, specificity, and mechanism of action for compounds in this class, preparing them for the scrutiny of peer review.

Introduction: The Critical Role of NAD+ and the Promise of NAMPT Inhibition

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. It is not only a critical coenzyme for redox reactions essential for ATP production but also a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that regulate genomic stability, cell survival, and metabolic adaptation.[1][2] In mammalian cells, the primary route for NAD+ regeneration is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN).[3][4]

Due to their high metabolic rate and proliferative demands, many cancer cells exhibit an "addiction" to this pathway, showing significant overexpression of NAMPT.[1][2][5] This dependency makes NAMPT a compelling therapeutic target. Inhibition of NAMPT can deplete the cellular NAD+ pool, inducing metabolic stress and leading to cell death in these vulnerable cancer cells.[1][2]

2,4-Dimethylnicotinamide is a synthetic analog of nicotinamide. Its structural similarity suggests it may act as a competitive inhibitor of NAMPT. However, this hypothesis requires rigorous experimental validation to confirm its on-target activity and rule out non-specific or off-target effects. This guide will walk through the necessary validation workflow.

The Comparative Landscape: Establishing Benchmarks for Validation

A novel inhibitor is only as credible as its comparison to established standards. For any study on 2,4-Dimethylnicotinamide, it is essential to include both positive and negative controls to provide context for its performance.

  • Positive Controls (Established NAMPT Inhibitors): Molecules like FK866 (Daporinad) or OT-82 are well-characterized, potent, and specific NAMPT inhibitors.[1][4][5] These compounds serve as the benchmark for potency and on-target effects.

  • Negative Controls (Inactive Analogs): A structurally similar molecule to 2,4-Dimethylnicotinamide that has been shown to have no inhibitory activity against NAMPT would be an ideal negative control. If unavailable, nicotinamide itself at high concentrations can serve to demonstrate substrate competition.

The ultimate goal is to populate a comparative data table that provides a clear, at-a-glance summary of the inhibitor's profile.

Table 1: Comparative Profile of NAMPT Inhibitors
Parameter2,4-DimethylnicotinamideFK866 (Positive Control)Inactive Analog (Negative Control)Justification & Goal
Enzymatic IC50 (nM) To be determined~0.3 - 5 nM[4]>10,000 nMMeasures direct inhibitory potency on the purified enzyme. A low nanomolar value is desired.
Cellular NAD+ Depletion EC50 (nM) To be determined~5 - 20 nM>10,000 nMConfirms cell permeability and target engagement in a biological context.
Cell Viability GI50 (nM) in NAMPT-dependent cells To be determined~10 - 50 nM>10,000 nMLinks target engagement to a functional anti-proliferative effect.
Selectivity (vs. other NAD+ pathway enzymes) To be determinedHighN/ADemonstrates specificity for NAMPT over other enzymes in the NAD+ metabolome.
Off-Target Kinase Hits (>90% inhibition @ 1µM) To be determinedLowN/AAssesses promiscuity against a broad panel of common off-targets.[6]

Core Validation Workflow: A Multi-Pillar Approach

A robust validation strategy is built on three pillars: direct enzymatic inhibition, confirmation of on-target cellular activity, and rigorous assessment of specificity. Each step is designed to answer a critical question in the validation process.

G cluster_0 Pillar 1: Enzymatic Validation cluster_1 Pillar 2: Cellular Validation cluster_2 Pillar 3: Specificity & Off-Target enzymatic_assay NAMPT Enzymatic Inhibition Assay ic50 Determine IC50 Value enzymatic_assay->ic50 Quantify Potency nad_depletion Cellular NAD+ Level Measurement enzymatic_assay->nad_depletion Proceed if potent cell_viability Cell Viability Assay (NAMPT-addicted cells) ic50->cell_viability Correlate potency nad_depletion->cell_viability Confirm Mechanism rescue_exp NMN/NR Rescue Experiment cell_viability->rescue_exp Proceed if active off_target_screen Kinase/Enzyme Panel Screening rescue_exp->off_target_screen Validate On-Target Effect

Caption: Core workflow for validating a novel NAMPT inhibitor.

Part 1: In Vitro Enzymatic Validation

Expertise & Experience: The first and most fundamental question is whether 2,4-Dimethylnicotinamide can directly inhibit the enzymatic activity of purified NAMPT. A coupled-enzyme assay is a standard and reliable method for this determination.[6][7]

Trustworthiness: This assay is a self-validating system. The signal (e.g., fluorescence) is directly proportional to the activity of the entire enzymatic cascade, which is initiated by NAMPT. Inhibition of NAMPT breaks this chain, leading to a quantifiable reduction in signal.

Signaling Pathway: The NAMPT Enzymatic Reaction

The assay works by coupling the production of NMN by NAMPT to subsequent reactions that generate a detectable signal, in this case, the fluorescence of NADH.

G NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibitor 2,4-Dimethylnicotinamide Inhibitor->NAMPT NMNAT NMNAT NMN->NMNAT ATP ATP ATP->NMNAT NAD NAD+ NMNAT->NAD ADH ADH NAD->ADH Ethanol Ethanol Ethanol->ADH NADH NADH (Fluorescent) ADH->NADH

Caption: Coupled assay for measuring NAMPT enzymatic activity.

Experimental Protocol: NAMPT Enzymatic Inhibition Assay
  • Reagent Preparation:

    • Prepare a serial dilution of 2,4-Dimethylnicotinamide in DMSO. The final DMSO concentration in the assay should be kept below 1%.[7]

    • Prepare an assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a solution of recombinant human NAMPT enzyme in assay buffer.

    • Prepare a "Master Mix" containing the substrates (Nicotinamide, PRPP, ATP, Ethanol) and the coupling enzymes (NMNAT, ADH).[7][8]

  • Assay Execution (96-well plate format):

    • Add 10 µL of diluted NAMPT enzyme to "Test Inhibitor" and "Positive Control" wells.

    • Add 10 µL of assay buffer without enzyme to "Blank" wells.[8]

    • Add 5 µL of the serially diluted 2,4-Dimethylnicotinamide to the "Test Inhibitor" wells.

    • Add 5 µL of DMSO/buffer to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding 35 µL of the Master Mix to all wells.

  • Data Acquisition:

    • Incubate the plate at 30°C for 2 hours.[8]

    • Measure the fluorescence of NADH (Excitation: 340 nm / Emission: 460 nm) using a plate reader.[7]

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Normalize the data by setting the "Positive Control" (enzyme + DMSO) as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cell-Based Assay Validation

Expertise & Experience: Demonstrating that an inhibitor works on a purified enzyme is only the first step. It is crucial to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Trustworthiness: A strong correlation between the enzymatic IC50 and the cellular EC50 (the concentration required to achieve 50% of the maximum effect in cells) is a powerful indicator of on-target activity. The ultimate validation comes from linking this target engagement to a functional outcome, such as the inhibition of proliferation in cancer cells that are known to be dependent on NAMPT.

Experimental Protocol: Cellular NAD+ Depletion Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) in appropriate media.

  • Compound Treatment: Plate the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of 2,4-Dimethylnicotinamide for a specified time (e.g., 24-48 hours).

  • NAD+ Measurement: Lyse the cells and use a commercially available NAD/NADH quantification kit (colorimetric or fluorescent) to measure the intracellular NAD+ levels according to the manufacturer's protocol.

  • Data Analysis: Normalize the NAD+ levels to the vehicle-treated control cells and plot against the inhibitor concentration to determine the EC50 for NAD+ depletion.

Experimental Protocol: Cell Viability Assay (MTT or equivalent)
  • Cell Culture and Treatment: Follow the same procedure as for the NAD+ depletion assay.

  • Viability Assessment: After the treatment period (e.g., 72 hours), add a viability reagent such as MTT or CellTiter-Glo®.

  • Data Acquisition: Measure the absorbance or luminescence according to the assay instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Specificity and Off-Target Validation

Expertise & Experience: The most critical step in validating a novel inhibitor is to demonstrate that its biological effects are a direct consequence of inhibiting the intended target. Off-target toxicity is a common reason for the failure of drug candidates.[9]

Trustworthiness: The "rescue" experiment is the gold standard for confirming on-target mechanism of action. If the cytotoxic effects of 2,4-Dimethylnicotinamide are truly due to NAMPT inhibition and subsequent NAD+ depletion, then replenishing the NAD+ pool through a downstream intermediate should rescue the cells from death.

Workflow: The NMN Rescue Experiment

G cluster_pathway Cellular NAD+ Salvage Pathway start Treat NAMPT-dependent cells with 2,4-Dimethylnicotinamide split Add Rescue Agent? start->split no_rescue No Rescue Agent (Control) split->no_rescue No rescue Add NMN or NR split->rescue Yes outcome1 NAD+ Depletion & Cell Death no_rescue->outcome1 outcome2 NAD+ Levels Restored & Cell Survival rescue->outcome2 NMN NMN rescue->NMN Bypasses inhibition NAM NAM NAMPT NAMPT NAM->NAMPT Nicotinamide NAMPT->NMN Inhibited by 2,4-DM-NAM NAD NAD NMN->NAD

Caption: Logic of the NMN rescue experiment to confirm on-target activity.

Experimental Protocol: NMN Rescue Assay
  • Cell Culture: Plate NAMPT-dependent cancer cells as in the viability assay.

  • Co-treatment: Treat the cells with a fixed, cytotoxic concentration of 2,4-Dimethylnicotinamide (e.g., 3x GI50) alone or in combination with a serial dilution of Nicotinamide Mononucleotide (NMN) or Nicotinamide Riboside (NR).

  • Viability Assessment: After 72 hours, measure cell viability using an MTT or equivalent assay.

  • Data Analysis: Plot cell viability against the concentration of the rescue agent (NMN or NR). A dose-dependent increase in cell viability in the presence of NMN/NR would strongly indicate that the cytotoxicity of 2,4-Dimethylnicotinamide is due to its on-target inhibition of NAMPT.

Broader Off-Target Profiling

To build a comprehensive safety and specificity profile, 2,4-Dimethylnicotinamide should be screened against a panel of common off-targets. A commercially available kinase panel (e.g., profiling against ~100 human kinases) is a standard approach to identify potential off-target liabilities that could confound experimental results or pose future development challenges.[6] Any significant hits would require further investigation.

Conclusion: Building a Data Package for Peer Review

The validation of a novel small molecule inhibitor like 2,4-Dimethylnicotinamide is a systematic process of building a logical and evidence-based case. A strong data package ready for peer review will demonstrate:

  • Potent and direct inhibition of the target enzyme, with a determined IC50 value benchmarked against known inhibitors.

  • On-target engagement in a cellular context , evidenced by NAD+ depletion and a correlation between enzymatic and cellular potency.

  • A direct link between on-target inhibition and a functional biological outcome , such as cancer cell death.

  • High specificity of action , conclusively demonstrated through rescue experiments and broad off-target screening.

By following this rigorous, multi-faceted validation framework, researchers can confidently establish the scientific merit of novel nicotinamide analogs and contribute high-quality, reproducible data to the field of drug discovery.

References

  • ACS Publications. (n.d.). Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Catalysis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Updated Review on the Mechanisms, Pre‐Clinical and Clinical Comparisons of Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). Retrieved from [Link]

  • PMC. (n.d.). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • YouTube. (2019, November 18). Nicotinamide Riboside vs. Nicotinamide Mononucleotide - dosing and effects on NAD+ | David Sinclair. Retrieved from [Link]

  • PubMed. (2024, January 15). Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation. Retrieved from [Link]

  • PMC. (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently? Retrieved from [Link]

  • PMC. (n.d.). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Retrieved from [Link]

  • Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

  • PubMed. (2017, August 9). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Practical Guide to Handling 2,4-Dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, the integrity of your work and the safety of your team are paramount. This guide provides essential, di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the integrity of your work and the safety of your team are paramount. This guide provides essential, direct guidance on the safe handling of 2,4-Dimethylnicotinamide, a specialized research chemical. As your dedicated partner in scientific advancement, we offer this in-depth resource to ensure your experiments are conducted with the highest level of safety and precision.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethylnicotinamide was publicly available at the time of this writing. The following safety recommendations are synthesized from the hazard profiles of structurally similar compounds, including N,N-Dimethylnicotinamide, N-Methylnicotinamide, and N,N-Diethylnicotinamide.[1][2] It is imperative to treat 2,4-Dimethylnicotinamide as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any experimental work.

Understanding the Potential Hazards

Based on the toxicological data of its close structural analogs, 2,4-Dimethylnicotinamide should be handled as a compound that is:

  • Harmful if swallowed: Analog compounds exhibit oral toxicity.[2][3]

  • A skin irritant: Direct contact may cause skin irritation.[1][2]

  • A serious eye irritant: Contact with eyes is likely to cause significant irritation.[1][2][4]

  • Potentially irritating to the respiratory system: Inhalation of dust or aerosols may lead to respiratory discomfort.[5]

These potential hazards underscore the necessity of stringent adherence to the safety protocols outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling 2,4-Dimethylnicotinamide. The following table summarizes the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Rationale
Receiving & Unpacking Lab coat, safety glasses, nitrile glovesTo protect against potential external contamination of the packaging.
Weighing & Aliquoting Lab coat, chemical splash goggles, nitrile glovesTo prevent inhalation of fine particles and protect eyes from accidental splashes.[6]
Dissolution & Solution Prep Vented enclosure (fume hood), lab coat, chemical splash goggles, nitrile glovesTo minimize exposure to aerosols and vapors that may be generated during dissolution.[7]
Experimental Use Lab coat, chemical splash goggles, appropriate chemical-resistant glovesTo protect against splashes and accidental skin contact during experimental procedures.
Waste Disposal Lab coat, chemical splash goggles, nitrile glovesTo ensure protection during the handling and transport of chemical waste.[8]

Note on Glove Selection: Always consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the solvents used in your experimental procedures.

Procedural Guidance for Safe Handling

A systematic approach to handling 2,4-Dimethylnicotinamide from receipt to disposal is critical for minimizing risk.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed.[6]

Weighing and Solution Preparation
  • Designated Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to control the dispersion of fine particles.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid material. Avoid creating dust clouds.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Experimental Use
  • Containment: Whenever possible, perform experiments within a fume hood to contain any potential vapors or aerosols.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Avoid Contamination: Remove gloves and lab coat before leaving the laboratory to prevent the spread of contamination.

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[7]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled waste container.[8] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of 2,4-Dimethylnicotinamide and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing 2,4-Dimethylnicotinamide, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a clearly labeled, sealed, and compatible waste container.[9]

  • Labeling: The waste container must be labeled as hazardous waste, clearly identifying the contents.

  • Consult Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][8] Do not dispose of it down the drain.[8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling 2,4-Dimethylnicotinamide, the following workflow diagram provides a visual representation of the entire process.

cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Intact Pkg Weighing Weighing in Vented Enclosure Storage->Weighing Retrieve Dissolution Solution Preparation Weighing->Dissolution Transfer Experiment Experimental Use Dissolution->Experiment Use Waste_Collection Waste Collection Experiment->Waste_Collection Generate Waste Waste_Labeling Labeling as Hazardous Waste_Collection->Waste_Labeling Segregate Waste_Disposal Professional Disposal Waste_Labeling->Waste_Disposal Comply w/ Regulations

Caption: Workflow for the safe handling of 2,4-Dimethylnicotinamide.

References

  • Guinama. SAFETY DATA SHEET 93772-NICOTINAMIDE. Retrieved from [Link]

  • PubChem. N,N-Dimethylnicotinamide. National Institutes of Health. Retrieved from [Link]

  • European Chemicals Agency. Substance Information: Nikethamide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylnicotinamide
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